R-138727
Description
an active metabolite of CS-747 (prasugrel, LY640315) and P2Y12 receptor inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUQVNSJSJHFPS-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439427 | |
| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204204-73-9, 239466-74-1 | |
| Record name | (2Z)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204204-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | R-138727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204204739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of R-138727 on the P2Y12 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-138727 is the active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent.[1][2] It plays a critical role in the prevention of thrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[2][3] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its therapeutic effects through the irreversible antagonism of the P2Y12 receptor, a key player in platelet activation and aggregation.[4][5] This document details the quantitative aspects of its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways involved.
Core Mechanism of Action: Irreversible P2Y12 Antagonism
This compound is a potent and specific antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets.[4][5] The primary agonist for the P2Y12 receptor is adenosine diphosphate (ADP), which, upon binding, initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation.[2]
The mechanism of action of this compound is characterized by its irreversible binding to the P2Y12 receptor.[4] This covalent modification permanently inactivates the receptor for the lifespan of the platelet.[4] Molecular studies have identified that this compound interacts with cysteine residues, specifically Cys97 and Cys175, on the extracellular loops of the P2Y12 receptor.[6][7] This interaction is believed to form a disulfide bridge, which locks the receptor in an inactive conformation, thereby preventing ADP from binding and initiating downstream signaling.[6][7]
dot
Quantitative Analysis of P2Y12 Inhibition
The potency of this compound has been quantified through various in vitro assays. These studies provide critical data for understanding its pharmacological profile.
Table 1: P2Y12 Receptor Binding and Functional Inhibition
| Parameter | Value | Assay | Cell Type/System | Reference |
| IC50 (ADP-induced Platelet Aggregation) | 1.3 µM | Light Transmission Aggregometry | Human Platelets | [8] |
| Half-maximal Concentration (Inhibition of Receptor Function) | < 1 µM | cAMP Production Assay | CHO Cells expressing human P2Y12 | [6][7] |
| Complete Inhibition of Radioligand Binding | 30 µM | Radioligand Binding Assay with (33P) 2-MeSADP | Human Platelets | [6][9] |
Stereoselectivity of this compound
This compound is a chiral molecule with four stereoisomers.[4][10] The antiplatelet activity of this compound is largely dependent on its stereochemistry, with the (R,S)-isomer being the most potent.[10][11]
Table 2: Potency of this compound and its Stereoisomers
| Compound | Description | Rank Order of Potency (Platelet Aggregation Inhibition) | Rank Order of Potency ([3H]-2-MeS-ADP Binding) | Reference |
| R-99224 | Mixture of (R,S)- and (S,R)-isomers | 1 | 1 | [10][11] |
| This compound | Mixture of all 4 stereoisomers | 2 | 2 | [10][11] |
| R-100364 | Mixture of (R,R)- and (S,S)-isomers | 3 | 3 | [10][11] |
| (R,S)-isomer | Single stereoisomer | Most Potent | Not explicitly ranked | [10][11] |
| (R,R)-isomer | Single stereoisomer | Second Most Potent | Not explicitly ranked | [10][11] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of specialized in vitro assays. Detailed methodologies for these key experiments are outlined below.
P2Y12 Receptor Binding Assay
This assay is employed to determine the affinity of this compound for the P2Y12 receptor by measuring the displacement of a radiolabeled ligand.
Objective: To quantify the binding of this compound to the P2Y12 receptor.
Materials:
-
Human platelet membranes or cells expressing the human P2Y12 receptor.
-
This compound at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Preparation of Membranes: Isolate platelet membranes from whole blood or use membranes from cells overexpressing the P2Y12 receptor.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
VASP Phosphorylation Assay (Flow Cytometry)
This assay measures the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP), a downstream marker of P2Y12 receptor activity. [9][12][13] Objective: To determine the effect of this compound on the P2Y12 signaling pathway by assessing VASP phosphorylation.
Materials:
-
Whole blood or isolated platelets.
-
Prostaglandin E1 (PGE1) and ADP.
-
Fixative and permeabilization buffers.
-
Fluorescently labeled antibodies against phosphorylated VASP and a platelet-specific marker (e.g., CD61). [13]* Flow cytometer.
Methodology:
-
Platelet Treatment: Incubate whole blood or isolated platelets with PGE1 (to stimulate VASP phosphorylation) in the presence or absence of ADP and varying concentrations of this compound.
-
Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membrane to allow antibody access to intracellular proteins.
-
Antibody Staining: Stain the platelets with fluorescently labeled antibodies against phosphorylated VASP and a platelet surface marker.
-
Flow Cytometry Analysis: Acquire data on the flow cytometer, gating on the platelet population.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the phosphorylated VASP signal. A decrease in the ADP-mediated inhibition of VASP phosphorylation indicates P2Y12 receptor blockade by this compound.
dot
Conclusion
This compound is a highly effective and specific irreversible antagonist of the platelet P2Y12 receptor. Its mechanism of action, involving covalent modification of key cysteine residues, leads to potent and sustained inhibition of ADP-mediated platelet activation and aggregation. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of P2Y12 receptor antagonism.
References
- 1. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Flow cytometry analysis of intracellular VASP phosphorylation for the assessment of activating and inhibitory signal transduction pathways in human platelets--definition and detection of ticlopidine/clopidogrel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometry Analysis of Intracellular VASP Phosphorylation for the Assessment of Activating and Inhibitory Signal Transduction Pathways in Human Platelets | Semantic Scholar [semanticscholar.org]
- 13. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
R-138727 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-138727 is the active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent. This document provides an in-depth technical overview of this compound, covering its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to support further research and development in the field of thrombosis and hemostasis.
Chemical Structure and Properties
This compound, systematically named (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid, is a thiol-containing active metabolite responsible for the antiplatelet effects of prasugrel.[1] Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |
| CAS Number | 204204-73-9 |
| Synonyms | Prasugrel active metabolite, R 138727, R138727 |
| SMILES | O=C(O)/C=C1/CN(C(C2=CC=CC=C2F)C(C3CC3)=O)CCC1S |
| InChI Key | ZWUQVNSJSJHFPS-XFXZXTDPSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H20FNO3S |
| Molecular Weight | 349.42 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Stereoisomers | Exists as four stereoisomers: (R,S), (R,R), (S,S), and (S,R). The (R,S)-isomer is the most potent.[2] |
Pharmacological Properties
This compound is a potent and irreversible antagonist of the P2Y12 receptor, a key receptor involved in ADP-induced platelet activation and aggregation.
Mechanism of Action
This compound selectively binds to the P2Y12 purinergic receptor on the surface of platelets. This binding is covalent and irreversible, leading to a sustained inhibition of ADP-mediated platelet responses for the lifespan of the platelet. The binding site involves cysteine residues Cys97 and Cys175 on the P2Y12 receptor.[3] By blocking the P2Y12 receptor, this compound prevents the conformational change of the glycoprotein IIb/IIIa receptor, thereby inhibiting platelet aggregation.
Table 3: Pharmacological Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 3.82 µM | ADP-induced platelet aggregation in human PRP | [1] |
| IC50 | < 1 µM | P2Y12 receptor function (cAMP inhibition) in CHO cells | [4][5] |
| Binding | Irreversible | P2Y12 Receptor | [3] |
| Radioligand Binding | 30 µmol/L completely inhibited (33)P 2-MeSADP binding | Radioligand binding assay | [6] |
Pharmacokinetics
This compound is rapidly formed from its parent prodrug, prasugrel, following oral administration.
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes |
| Plasma Half-life (t1/2) | ~4 - 7.4 hours |
| Protein Binding | 98% (in vitro, to human serum albumin) |
| Metabolism | Further metabolized to inactive metabolites |
| Excretion | Primarily renal (as inactive metabolites) |
Experimental Protocols
P2Y12 Receptor Function Assay (cAMP Measurement)
This protocol is adapted from studies assessing P2Y12 receptor function in stably transfected Chinese Hamster Ovary (CHO) cells.[5]
Objective: To determine the inhibitory effect of this compound on P2Y12 receptor activity by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Materials:
-
CHO cells stably expressing the human P2Y12 receptor
-
Cell culture medium (e.g., DMEM/F-12)
-
Forskolin
-
2-Methylthio-ADP (2-MeS-ADP)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well microplates
Procedure:
-
Cell Culture: Culture P2Y12-CHO cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and seed them into 384-well plates at an optimized density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature. c. Add a mixture of forskolin (to stimulate cAMP production) and 2-MeS-ADP (the P2Y12 agonist) to the wells. d. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and determine the IC50 value using a non-linear regression model.
Platelet Aggregation Assay
This protocol is a general method for assessing the effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).[3][7]
Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by ADP.
Materials:
-
Freshly drawn human whole blood anti-coagulated with sodium citrate
-
Adenosine diphosphate (ADP)
-
This compound
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
Procedure:
-
PRP and PPP Preparation: a. Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. b. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Assay: a. Adjust the platelet count in the PRP if necessary. b. Pre-warm the PRP samples to 37°C. c. Add different concentrations of this compound to the PRP samples and incubate for a specified time. d. Place the cuvettes in the aggregometer and establish a baseline with PPP (100% aggregation) and PRP (0% aggregation). e. Add ADP to induce platelet aggregation and record the change in light transmittance for several minutes.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of this compound and determine the IC50 value.
P2Y12 Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the P2Y12 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the P2Y12 receptor.
Materials:
-
Membrane preparations from cells expressing the P2Y12 receptor (e.g., CHO cells or human platelets)
-
Radiolabeled P2Y12 antagonist (e.g., [3H]-2-MeS-ADP or a non-thienopyridine antagonist)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a microplate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Conclusion
This compound is a well-characterized, potent, and irreversible inhibitor of the P2Y12 receptor. Its rapid formation from prasugrel and its sustained antiplatelet effect make it a cornerstone in the management of thrombotic diseases. The information and protocols provided in this guide are intended to facilitate further investigation into the pharmacology of this compound and the development of novel antiplatelet therapies.
References
- 1. Validate User [ashpublications.org]
- 2. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
stereoisomers of R-138727 and their activity
An In-depth Technical Guide on the Stereoisomers of R-138727 and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the pharmacologically active metabolite of the prodrug prasugrel, a potent antiplatelet agent. Prasugrel, a member of the thienopyridine class, requires in vivo metabolic activation to exert its therapeutic effects. The active metabolite, this compound, functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, a key mediator in the process of platelet activation and aggregation. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their differential biological activities, the underlying signaling pathways, and detailed experimental protocols for their evaluation.
This compound possesses two chiral centers, giving rise to four distinct stereoisomers: (R,S), (R,R), (S,S), and (S,R). The biological activity of this compound is highly stereoselective, with the (R)-configuration at the thiol-bearing carbon being crucial for its potent antiplatelet effects.
Data Presentation: Stereoisomer Activity
The antiplatelet activity of the stereoisomers of this compound has been evaluated using two primary in vitro assays: inhibition of ADP-induced platelet aggregation and competitive binding to the human P2Y12 receptor. The following tables summarize the available quantitative data, highlighting the superior potency of the (R,S) and (R,R) isomers.
Table 1: Inhibition of ADP-Induced Platelet Aggregation by this compound Stereoisomers
| Stereoisomer/Mixture | IC50 (µM) | Relative Potency Rank |
| (R,S)-isomer | Not explicitly quantified | 1 (Most Potent) |
| (R,R)-isomer | Not explicitly quantified | 2 |
| (S,S)-isomer | Not explicitly quantified | 3 |
| (S,R)-isomer | Not explicitly quantified | 4 (Least Potent) |
| This compound (Mixture) | ~1.3 | - |
| R-99224 ((R,S) + (S,R)) | More potent than this compound | - |
| R-100364 ((R,R) + (S,S)) | Less potent than this compound | - |
Table 2: P2Y12 Receptor Binding Affinity of this compound Stereoisomers
| Stereoisomer/Mixture | Assay Type | Result |
| This compound (Mixture) | [3H]-2-MeS-ADP competitive binding | Potent inhibition |
| R-99224 ((R,S) + (S,R)) | [3H]-2-MeS-ADP competitive binding | Higher potency than this compound |
| R-100364 ((R,R) + (S,S)) | [3H]-2-MeS-ADP competitive binding | Lower potency than this compound |
Note: Quantitative binding affinity values (Ki or IC50) for the individual stereoisomers are not specified in the reviewed literature.
Experimental Protocols
P2Y12 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound stereoisomers for the human P2Y12 receptor expressed in a heterologous system.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor.
-
Cell culture medium and reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 100 mM NaCl, 0.1% BSA).
-
[3H]-2-MeS-ADP (radioligand).
-
Unlabeled 2-MeS-ADP (for non-specific binding determination).
-
This compound stereoisomers or mixtures.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest CHO-P2Y12 cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the test compound (this compound stereoisomer at various concentrations), and [3H]-2-MeS-ADP (at a concentration near its Kd, typically 1-2 nM).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled 2-MeS-ADP (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
ADP-Induced Platelet Aggregation Assay
This protocol details the procedure for measuring the inhibitory effect of this compound stereoisomers on platelet aggregation in a suspension of washed human platelets.
Materials:
-
Freshly drawn human whole blood from healthy, drug-free donors.
-
Anticoagulant (e.g., Acid-Citrate-Dextrose solution).
-
Platelet washing buffer (e.g., Tyrode's buffer with apyrase and prostacyclin).
-
Platelet resuspension buffer (e.g., Tyrode's buffer containing Ca2+ and Mg2+).
-
Adenosine diphosphate (ADP) solution.
-
This compound stereoisomers or mixtures.
-
Platelet aggregometer.
Procedure:
-
Preparation of Washed Platelets:
-
Collect whole blood into tubes containing anticoagulant.
-
Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).
-
Add prostacyclin (PGI2) to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed to pellet the platelets.
-
Gently resuspend the platelet pellet in washing buffer containing apyrase and PGI2. Repeat the centrifugation and washing step.
-
Resuspend the final platelet pellet in resuspension buffer to a standardized platelet count (e.g., 2.5 x 10^8 platelets/mL).
-
-
Aggregation Assay:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place a cuvette with the platelet suspension in the aggregometer and establish a baseline reading.
-
Add the test compound (this compound stereoisomer at various concentrations) or vehicle and incubate for a specified time (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes) as a measure of platelet aggregation.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of the test compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
P2Y12 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor and the inhibitory effect of this compound.
A Technical Guide to the Irreversible P2Y12 Receptor Binding of R-138727
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of R-138727, the active metabolite of the antiplatelet prodrug prasugrel. This compound is a potent and selective antagonist that irreversibly binds to the P2Y12 receptor, a critical component in platelet activation and aggregation. This document details the quantitative pharmacology, experimental protocols for characterization, and the associated signaling pathways.
Mechanism of Irreversible Inhibition
This compound is a thienopyridine derivative that, once metabolized from its parent compound prasugrel, exerts its antiplatelet effect by covalently binding to the P2Y12 receptor on platelets.[1][2] This irreversible binding prevents adenosine diphosphate (ADP) from activating the receptor, thereby inhibiting downstream signaling pathways that lead to platelet aggregation.[3][4] The thiol group within the this compound molecule is crucial for this covalent interaction.[1]
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi protein.[5][6] Upon activation by ADP, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt (protein kinase B).[7][8] These events culminate in the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[4][9] this compound's irreversible blockade of the P2Y12 receptor effectively halts this entire process for the lifespan of the platelet.[10][11]
P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling and inhibition by this compound.
Quantitative Pharmacological Data
The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: Inhibition of ADP-Induced Platelet Aggregation
| Stereoisomer | IC50 (µM) | Reference |
| This compound (mixture) | Not explicitly stated, but potent | [1] |
| (R,S)-isomer | Most potent | [1] |
| (R,R)-isomer | Second most potent | [1] |
| R-99224 ((R,S) and (S,R)) | More potent than this compound | [1] |
| R-100364 ((R,R) and (S,S)) | Less potent than this compound | [1] |
Table 2: Inhibition of Radioligand Binding to P2Y12 Receptor
| Compound | Assay Condition | IC50 / Ki | Reference |
| This compound | [3H]-2-MeS-ADP binding to human P2Y12 in CHO cells | Potent inhibition | [1] |
| This compound | [33P] 2-MeSADP binding | Complete inhibition at 30 µM | [12] |
| R-99224 | [3H]-2-MeS-ADP binding | More potent than this compound | [1] |
| R-100364 | [3H]-2-MeS-ADP binding | Less potent than this compound | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections describe the protocols for key experiments.
Radioligand Binding Assay for P2Y12 Receptor
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the P2Y12 receptor, providing data on its binding affinity.
Methodology:
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor are cultured and harvested. Membranes are prepared by homogenization and centrifugation.[1][13]
-
Binding Reaction: Cell membranes are incubated with a radioligand, such as [3H]-2-MeS-ADP or [33P] 2-MeSADP, in the presence of varying concentrations of this compound.[1][12]
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[14]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[14]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[14]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis.[15]
Caption: Workflow for a P2Y12 radioligand binding assay.
ADP-Induced Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit platelet aggregation initiated by ADP.
Methodology:
-
Blood Collection: Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate).[16]
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 240g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.[16][17]
-
Incubation with Inhibitor: PRP is pre-incubated with various concentrations of this compound or a vehicle control for a specified time.[12]
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmittance is established. ADP is added to induce aggregation, and the change in light transmittance is recorded over time.[16][17]
-
Data Analysis: The maximum aggregation percentage is determined, and the IC50 value for this compound is calculated.
Caption: Workflow for an ADP-induced platelet aggregation assay.
cAMP Accumulation Assay
This assay assesses the downstream effect of this compound on the P2Y12 signaling pathway by measuring intracellular cAMP levels.
Methodology:
-
Cell Culture: P2Y12-expressing cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with this compound at various concentrations.[13]
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels. The P2Y12 receptor is then activated with an agonist like 2-methylthio-ADP.[13]
-
Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA).
-
Data Analysis: The inhibition of the agonist-induced decrease in cAMP by this compound is quantified.
Washout Experiment to Confirm Irreversibility
This experiment is designed to determine if the inhibition by this compound is reversible or irreversible.
Methodology:
-
Initial Inhibition: Platelets or P2Y12-expressing cells are incubated with a concentration of this compound sufficient to cause significant inhibition.[18]
-
Washout: The cells or platelets are then washed multiple times to remove any unbound inhibitor.[18]
-
Functional Assay: A functional assay, such as ADP-induced aggregation or a cAMP assay, is performed on the washed cells/platelets.[18]
-
Comparison: The level of inhibition in the washed samples is compared to that of unwashed samples and a control group that was not exposed to the inhibitor.
-
Interpretation: If the inhibition persists after washing, it indicates irreversible binding. If the function is restored, the binding is reversible. Studies have shown that the effect of this compound is not reversed by washing.[18]
Caption: Logical workflow to confirm irreversible binding.
Conclusion
This compound is a potent, irreversible antagonist of the P2Y12 receptor. Its mechanism of action, involving covalent binding to the receptor, leads to sustained inhibition of ADP-mediated platelet activation and aggregation. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and other P2Y12 inhibitors. The quantitative data underscores the stereoselective nature of its activity, with the (R,S)-isomer being the most potent. This detailed understanding is critical for the development and evaluation of novel antiplatelet therapies.
References
- 1. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. P2Y12 platelet inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 17. diagnostica.cz [diagnostica.cz]
- 18. Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5´‐diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of R-138727: A Technical Guide to the Active Metabolite of Prasugrel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacology of R-138727, the active metabolite of the thienopyridine antiplatelet agent, prasugrel. Prasugrel is a prodrug that requires metabolic activation to exert its therapeutic effects.[1][2] This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, and provides detailed protocols for key experimental assays used in its characterization.
Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
This compound is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor on the surface of platelets.[2][3] Adenosine diphosphate (ADP) is a primary agonist that, upon binding to the P2Y12 receptor, initiates a signaling cascade leading to platelet activation and aggregation.[2][4]
The active metabolite, this compound, contains a reactive thiol group that forms an irreversible disulfide bond with cysteine residues (specifically Cys97 and Cys175) on the P2Y12 receptor.[5][6] This covalent binding permanently blocks the receptor, preventing ADP from binding and initiating downstream signaling.[4][6] The irreversible nature of this inhibition means that the antiplatelet effect of this compound persists for the lifespan of the platelet, which is approximately 7 to 10 days.[2][4]
The inhibition of the P2Y12 receptor by this compound prevents the ADP-mediated activation of the glycoprotein (GP) IIb/IIIa receptor complex.[1][2] This, in turn, reduces platelet aggregation and the formation of thrombi.[2]
Signaling Pathway of P2Y12 Receptor Inhibition by this compound
Caption: P2Y12 receptor signaling and its inhibition by this compound.
Pharmacokinetics
Prasugrel is administered orally as a prodrug and undergoes a two-step metabolic activation to form this compound.[1][7]
-
Absorption and First-Pass Metabolism: Prasugrel is rapidly absorbed from the gastrointestinal tract.[1] During absorption and in the liver, it is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine, to an inactive thiolactone intermediate, R-95913.[1][8]
-
Formation of the Active Metabolite: The intermediate, R-95913, is then converted to the active metabolite, this compound, through oxidation by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[1][7][9] Unlike clopidogrel, the formation of prasugrel's active metabolite is less dependent on CYP2C19, making its antiplatelet effect more consistent across individuals with different CYP2C19 genotypes.[1][10]
This compound is subsequently metabolized to inactive compounds by S-methylation or conjugation with cysteine.[1] Excretion of the inactive metabolites occurs primarily through the urine (approximately 68%) and feces (approximately 27%).[1]
Metabolic Activation Pathway of Prasugrel
Caption: Metabolic pathway of prasugrel to its active and inactive metabolites.
Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | [1][2] |
| Elimination Half-Life (t½) | ~7.4 hours (range: 2-15 hours) | [1][2] |
| Protein Binding (Human Serum Albumin) | ~98% | [1] |
| Bioavailability | ≥79% (of prasugrel dose) | [1] |
| Volume of Distribution (Vd) | 44-68 L | [1] |
Pharmacodynamics
The pharmacodynamic effect of this compound is characterized by rapid, potent, and consistent inhibition of platelet aggregation.[11]
-
Onset of Action: Inhibition of platelet aggregation is observed as early as 30 minutes after a loading dose of prasugrel.[2][11]
-
Peak Effect: Maximum inhibition of platelet aggregation is typically reached within 1 to 2 hours post-administration.[10]
-
Duration of Action: Due to the irreversible binding to the P2Y12 receptor, the antiplatelet effect is maintained for the life of the platelet. Platelet aggregation function returns to baseline 5 to 9 days after discontinuation of prasugrel, corresponding to the time required for new platelet production.[2]
Inhibition of Platelet Aggregation (IPA) by this compound
| Time Point (Post-Loading Dose) | Mean IPA (Prasugrel 60 mg) | Mean IPA (Clopidogrel 300 mg) | Mean IPA (Clopidogrel 600 mg) | Reference(s) |
| 30 minutes | 54% | 3% | 6% | [12] |
| 1 hour | 82% | - | - | [12] |
| 2 hours | 91% | - | - | [12] |
| 6 hours | - | 51% | 69% | [12] |
Experimental Protocols
The characterization of this compound's pharmacology relies on a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.
General Experimental Workflow for Platelet Inhibition Assessment
References
- 1. P-selectin expression and detection of activated GPIIb/IIIa by flow cytometry [bio-protocol.org]
- 2. Analysis of prasugrel active metabolite this compound in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 6. biocytex.fr [biocytex.fr]
- 7. Flow Cytometry. [bio-protocol.org]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. researchgate.net [researchgate.net]
- 10. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometric analysis of circulating platelet-monocyte aggregates in whole blood: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
R-138727: A Comprehensive Technical Guide to its Role in the Inhibition of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of R-138727, the active metabolite of the prodrug prasugrel, and its critical role in inhibiting platelet aggregation. This compound is a potent and irreversible antagonist of the P2Y12 receptor, a key mediator in the process of thrombosis. This document details the mechanism of action, quantitative inhibitory effects, and the experimental protocols used to characterize this compound.
Core Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
This compound is a thiol-containing active metabolite that selectively and irreversibly binds to the platelet P2Y12 receptor.[1][2] The P2Y12 receptor, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation.[3] this compound covalently binds to cysteine residues Cys97 and Cys175 on the P2Y12 receptor, effectively blocking the binding of ADP and inhibiting downstream signaling.[4][5] This irreversible binding ensures a sustained antiplatelet effect for the lifespan of the platelet.
The stereochemistry of this compound is crucial for its potent antiplatelet activity. The molecule has four stereoisomers, with the (R,S)-isomer being the most potent inhibitor of ADP-induced platelet aggregation.[1]
Quantitative Analysis of Platelet Inhibition
The inhibitory effects of this compound on platelet aggregation are concentration-dependent. Various in vitro studies have quantified this inhibition using different experimental setups. The following tables summarize the key quantitative data available.
| Parameter | Agonist | Value | Assay Conditions | Reference |
| IC50 | 20 µM ADP | < 1 µM | Washed human platelets | [4] |
| Inhibition | 20 µM ADP | Near Maximal at 3 µM | Platelet-Rich Plasma (PRP) | [6] |
| Inhibition | Collagen | Significant at 0.3-1 µM | Whole Blood | [6] |
| Inhibition | TRAP | Significant at 0.3-1 µM | Whole Blood | [6] |
Table 1: Inhibitory Concentration of this compound on Platelet Aggregation
| Compound | Assay | Potency Rank | Reference |
| R-99224 ((R,S)- and (S,R)-isomers) | [3H]-2-MeS-ADP binding | 1 | [1] |
| This compound (mixture of 4 stereoisomers) | [3H]-2-MeS-ADP binding | 2 | [1] |
| R-100364 ((R,R)- and (S,S)-isomers) | [3H]-2-MeS-ADP binding | 3 | [1] |
| (R,S)-isomer | ADP-induced platelet aggregation | 1 | [1] |
| (R,R)-isomer | ADP-induced platelet aggregation | 2 | [1] |
Table 2: Relative Potency of this compound and its Stereoisomers
Signaling Pathway of P2Y12 and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor and the subsequent inhibition by this compound.
References
- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to R-138727 for Basic Science Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of R-138727, the active metabolite of the prodrug prasugrel, for its application in basic science thrombosis research. This compound is a potent and irreversible antagonist of the platelet P2Y12 receptor, playing a critical role in the inhibition of platelet activation and aggregation. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visualizations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound is a thienopyridine derivative that, once metabolized from its parent compound prasugrel, selectively and irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1][2][3][4][5] This binding prevents ADP from interacting with the receptor, thereby blocking a key pathway for platelet activation. The inhibition of the P2Y12 receptor leads to the downstream prevention of the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor complex.[4][5] The GPIIb/IIIa complex is the final common pathway for platelet aggregation, and its inhibition by this compound ultimately reduces the formation of platelet plugs, which are central to thrombus formation.[4][6]
The interaction of this compound with the P2Y12 receptor is highly specific, involving a covalent disulfide bond with cysteine residues Cys97 and Cys175 on the receptor.[7] This irreversible binding ensures a sustained antiplatelet effect that lasts for the lifespan of the platelet.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing insights into its potency and efficacy in various in vitro and in vivo models.
| Parameter | Value | Species | Assay/Model | Reference |
| IC50 (Inhibition of Clot Strength) | 0.7 ± 0.1 µM | Human | Modified Thromboelastograph | [1] |
| IC50 (ADP-induced Platelet Aggregation) | 0.30–300 µmol·L−1 (concentration-related) | Rat | In vitro platelet aggregation | [8] |
| Inhibition of [3H]-2-MeS-ADP binding | Potent, concentration-dependent | Human | Radioligand binding assay (CHO cells) | [2][9] |
| P2Y12 Receptor Inhibition | Complete at 30 µmol/L | Human | Radioligand binding assay ((33)P 2-MeSADP) | [9] |
| Inhibition of Forskolin-stimulated cAMP | Half-maximal concentration < 1 µM | CHO cells expressing human P2Y12 | cAMP production assay | [7] |
| In vivo Thrombus Weight Reduction | Significant at 1 and 3 mg·kg−1 (oral prasugrel) | Rat | AV shunt thrombosis model | [8] |
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of this compound action on the platelet P2Y12 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide overviews of key experimental protocols used to characterize the activity of this compound.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist like ADP.
Objective: To determine the concentration-dependent inhibitory effect of this compound on ADP-induced platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human volunteers or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Incubation with this compound: Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.
-
Aggregation Measurement: Platelet aggregation is initiated by adding a standard concentration of ADP. The change in light transmittance through the PRP suspension is measured over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The maximum percentage of aggregation is recorded for each concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation, is then calculated.
Whole Blood Flow Cytometry for Procoagulant Activity
This method assesses the expression of procoagulant markers on the surface of platelets and monocyte-platelet aggregates.
Objective: To evaluate the effect of this compound on the expression of phosphatidylserine (PS) on platelets and tissue factor (TF) on monocyte-platelet aggregates.
Methodology:
-
Blood Collection and Treatment: Whole blood is collected and pre-incubated with this compound or a vehicle control.
-
Platelet Stimulation: Platelets are stimulated with agonists such as ADP and collagen to induce procoagulant activity.
-
Antibody Staining: The blood samples are incubated with fluorescently labeled antibodies specific for platelet markers (e.g., CD41), monocyte markers (e.g., CD14), PS (e.g., Annexin V), and TF.
-
Flow Cytometry Analysis: The samples are analyzed using a flow cytometer. Platelets and monocyte-platelet aggregates are identified based on their forward and side scatter properties and specific marker expression. The fluorescence intensity of the PS and TF markers is quantified for each cell population.
-
Data Interpretation: A reduction in the percentage of PS-positive platelets and TF-positive monocyte-platelet aggregates in the presence of this compound indicates an inhibition of procoagulant activity.[1]
In Vivo Arteriovenous (AV) Shunt Thrombosis Model
This animal model is used to evaluate the antithrombotic efficacy of a compound in a setting that mimics arterial thrombosis.
Objective: To assess the ability of orally administered prasugrel (which is metabolized to this compound) to reduce thrombus formation in vivo.
Methodology:
-
Animal Preparation: Rats or other suitable animal models are anesthetized.
-
Drug Administration: Prasugrel or a vehicle control is administered orally at various doses.
-
AV Shunt Placement: After a specified time to allow for drug metabolism, an extracorporeal AV shunt is created by cannulating an artery (e.g., carotid artery) and a vein (e.g., jugular vein). A thrombogenic surface, such as a silk thread, is placed within the shunt tubing.
-
Blood Flow: Blood is allowed to flow through the shunt for a defined period (e.g., 15-30 minutes).
-
Thrombus Measurement: After the circulation period, the shunt is removed, and the silk thread with the formed thrombus is carefully extracted. The wet weight of the thrombus is measured.
-
Efficacy Determination: The reduction in thrombus weight in the drug-treated groups compared to the vehicle control group is calculated to determine the antithrombotic efficacy.[8]
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: A typical workflow for in vitro platelet aggregation studies with this compound.
Conclusion
This compound is a cornerstone for basic and preclinical research in thrombosis due to its well-defined mechanism of action as a potent and irreversible P2Y12 receptor antagonist. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the complex processes of thrombosis and evaluating novel antithrombotic agents. The provided visualizations serve to simplify the understanding of its molecular interactions and the practical steps involved in its scientific investigation.
References
- 1. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of R-138727: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular target of R-138727, the active metabolite of the antiplatelet prodrug prasugrel. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Executive Summary
This compound is a potent and irreversible antagonist of the P2Y12 receptor, a critical component in the cascade of platelet activation and aggregation.[1][2][3] By covalently binding to specific cysteine residues on the P2Y12 receptor, this compound effectively blocks the signaling pathway initiated by adenosine diphosphate (ADP), thereby inhibiting platelet aggregation.[1][4] This guide delves into the specifics of this interaction, presenting the scientific evidence and methodologies that have elucidated the molecular target and mechanism of action of this compound.
The Molecular Target: P2Y12 Receptor
The primary molecular target of this compound is the P2Y12 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis.[1][4] The P2Y12 receptor is expressed on the surface of platelets and is activated by ADP.[2][5] This activation leads to a signaling cascade that ultimately results in platelet aggregation and the formation of a thrombus.[2]
Mechanism of Action
This compound is an irreversible antagonist of the P2Y12 receptor.[1][2][3] Its mechanism of action involves the formation of a covalent bond with the receptor, leading to its permanent inactivation.[1][4] Specifically, this compound interacts with cysteine residues at positions 97 and 175 of the human P2Y12 receptor.[1] This covalent modification prevents ADP from binding to and activating the receptor, thereby blocking the downstream signaling events that lead to platelet aggregation.[2][5]
The irreversible nature of this binding means that the inhibitory effect of this compound lasts for the entire lifespan of the platelet.[5]
Quantitative Data
The following table summarizes the available quantitative data for the activity of this compound against its molecular target.
| Parameter | Value | Assay Conditions | Reference |
| Half-maximal inhibitory concentration (IC50) | < 1 µM | Inhibition of 2-methylthio-ADP-mediated inhibition of forskolin-stimulated cellular cAMP production in CHO cells expressing human P2Y12 receptor. | [1][4] |
| Radioligand Binding Inhibition | Complete Inhibition at 30 µM | Inhibition of (33)P 2-MeSADP binding to P2Y12 receptors. | [6] |
Signaling Pathway and Inhibition
The following diagram illustrates the P2Y12 signaling pathway and the point of inhibition by this compound.
Caption: P2Y12 signaling pathway and this compound inhibition.
Experimental Protocols
The identification and characterization of the molecular target of this compound were achieved through a series of key experiments. The methodologies for these are detailed below.
Target Identification and Mechanism of Action Workflow
The following diagram outlines the experimental workflow used to identify the P2Y12 receptor as the target of this compound and to elucidate its mechanism of action.
Caption: Workflow for identifying the molecular target of this compound.
P2Y12 Receptor Function Assay (cAMP Assay)
This assay was used to assess the function of the P2Y12 receptor in the presence of this compound.[1][4]
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the wild-type or mutant human P2Y12 receptor.
-
Principle: The P2Y12 receptor is coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. Forskolin is used to stimulate cAMP production, and the ability of a P2Y12 agonist (like 2-methylthio-ADP) to inhibit this stimulation is measured.
-
Protocol:
-
CHO cells expressing the P2Y12 receptor are cultured.
-
The cells are pre-incubated with this compound at various concentrations.
-
Forskolin is added to stimulate cAMP production.
-
The P2Y12 agonist, 2-methylthio-ADP, is added.
-
The intracellular cAMP levels are measured using a suitable assay kit.
-
The inhibitory effect of this compound is determined by its ability to prevent the 2-methylthio-ADP-mediated decrease in forskolin-stimulated cAMP levels.
-
Site-Directed Mutagenesis
To identify the specific amino acid residues of the P2Y12 receptor that interact with this compound, site-directed mutagenesis was employed.[1]
-
Principle: Specific cysteine residues (Cys97 and Cys175) were hypothesized to be the binding sites for the thiol-containing this compound. To test this, these residues were replaced with alanine, an amino acid that cannot form disulfide bonds.
-
Protocol:
-
Plasmids containing the human P2Y12 receptor cDNA were used as templates.
-
Site-directed mutagenesis was performed to create constructs where Cys97 was replaced by alanine (Cys97Ala) and Cys175 was replaced by alanine (Cys175Ala).
-
CHO cells were transfected with these mutant receptor constructs.
-
The cAMP assay (as described in 5.2) was then performed on these cells expressing the mutant receptors to determine if this compound could still inhibit receptor function. The failure of this compound to inhibit the mutant receptors confirmed the importance of these cysteine residues in its mechanism of action.
-
Radioligand Binding Assay
This assay was used to determine the affinity of this compound for the P2Y12 receptor.[3]
-
Principle: A radiolabeled ligand that is known to bind to the P2Y12 receptor (e.g., [3H]-2-MeS-ADP) is used. The ability of this compound to compete with the radioligand for binding to the receptor is measured.
-
Protocol:
-
Membranes from CHO cells expressing the human P2Y12 receptor are prepared.
-
The membranes are incubated with a fixed concentration of the radioligand ([3H]-2-MeS-ADP) and varying concentrations of this compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
ADP-Induced Platelet Aggregation Assay
This functional assay measures the effect of this compound on platelet aggregation.[3]
-
Principle: ADP is a known agonist that induces platelet aggregation. The ability of this compound to inhibit this process is quantified.
-
Protocol:
-
Platelet-rich plasma (PRP) is prepared from fresh human blood.
-
The PRP is pre-incubated with this compound at various concentrations.
-
Platelet aggregation is initiated by adding a solution of ADP.
-
The change in light transmission through the PRP is measured over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The extent of inhibition of platelet aggregation by this compound is calculated by comparing the aggregation in the presence of the compound to the aggregation in its absence.
-
Conclusion
The molecular target of this compound has been definitively identified as the P2Y12 receptor. Through a combination of cellular, molecular, and functional assays, its mechanism of action as a potent, irreversible antagonist that covalently binds to cysteine residues Cys97 and Cys175 has been elucidated. This detailed understanding of the molecular interaction between this compound and the P2Y12 receptor is fundamental to its clinical application as an effective antiplatelet agent.
References
- 1. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for R-138727 In Vitro Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-138727 is the active metabolite of the prodrug prasugrel, a potent antiplatelet agent. It functions as an irreversible antagonist of the P2Y12 receptor on platelets, a key receptor in the adenosine diphosphate (ADP)-mediated pathway of platelet activation and aggregation.[1][2] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting ADP-induced human platelet aggregation using light transmission aggregometry (LTA).
Mechanism of Action
This compound selectively and irreversibly binds to the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface. Activation of the P2Y12 receptor by ADP leads to a signaling cascade that results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptors. Activated GPIIb/IIIa receptors are essential for fibrinogen binding, which mediates platelet cross-linking and the formation of a platelet plug. By blocking the P2Y12 receptor, this compound effectively inhibits this crucial amplification loop in platelet aggregation.[3][4]
Data Presentation
The inhibitory effect of this compound on ADP-induced platelet aggregation is concentration-dependent. The following table summarizes the inhibitory activity of this compound.
| Compound | Agonist | Assay System | IC50 (µM) | Reference |
| This compound | ADP | Washed Human Platelets | < 1 | [5] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal platelet aggregation induced by ADP.
Experimental Protocols
This section details the materials and methodology for performing an in vitro platelet aggregation assay to evaluate the inhibitory effects of this compound.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adenosine diphosphate (ADP)
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate anticoagulant solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate solution). Gently invert the tubes several times to ensure proper mixing.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish PRP on top.
-
PRP Isolation: Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a new polypropylene tube.
-
PPP Preparation: To obtain PPP, centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g) for 10-15 minutes. The supernatant will be the PPP.
-
Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) by diluting with PPP.
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. Note: The final concentration of DMSO in the assay should be kept low (e.g., <0.5%) to avoid affecting platelet function.
-
Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in an appropriate buffer (e.g., PBS) to achieve the desired final concentrations for the assay.
-
ADP Solution: Prepare a stock solution of ADP in distilled water or saline. The final concentration of ADP used to induce aggregation is typically in the range of 5-20 µM.
In Vitro Platelet Aggregation Assay Protocol
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette an appropriate volume of PPP into an aggregometer cuvette to set the 100% aggregation (or 100% light transmission) baseline. Pipette the same volume of PRP into another cuvette to set the 0% aggregation (or 0% light transmission) baseline.
-
Incubation with this compound:
-
Pipette the required volume of PRP into pre-warmed aggregometer cuvettes containing stir bars.
-
Add a small volume of the this compound working solution (or vehicle control - e.g., PBS with the same final DMSO concentration) to the PRP.
-
Incubate the mixture for a predetermined time (e.g., 5-10 minutes) at 37°C with gentle stirring.
-
-
Induction of Platelet Aggregation:
-
Add the ADP solution to the cuvette to induce platelet aggregation.
-
Immediately start recording the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The aggregometer software will generate aggregation curves. The maximum percentage of platelet aggregation is determined for each concentration of this compound and the vehicle control. The percentage inhibition of aggregation is calculated as follows:
% Inhibition = [1 - (Max. Aggregation with this compound / Max. Aggregation with Vehicle Control)] x 100
The IC50 value can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
P2Y12 Signaling Pathway in Platelet Aggregation
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for the in vitro platelet aggregation assay with this compound.
References
- 1. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses. [umu.diva-portal.org]
- 3. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. iris.unina.it [iris.unina.it]
Measuring the Antiplatelet Activity of R-138727 in Whole Blood: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-138727 is the active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent.[1][2] It functions as an irreversible antagonist of the P2Y12 receptor on platelets.[1] The P2Y12 receptor plays a pivotal role in adenosine diphosphate (ADP)-induced platelet activation and aggregation.[3][4][5] By blocking this receptor, this compound effectively inhibits platelet aggregation, a critical process in the pathophysiology of thrombotic events.[6] These application notes provide detailed protocols for measuring the pharmacological activity of this compound in whole blood, a physiologically relevant matrix for assessing platelet function. Two primary methods are described: whole blood aggregometry and vasodilator-stimulated phosphoprotein (VASP) phosphorylation analysis by flow cytometry.
P2Y12 Signaling Pathway and Mechanism of Action of this compound
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade through the inhibitory G protein, Gαi.[5][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7] Reduced cAMP levels lead to the dephosphorylation of VASP, a key protein in the regulation of platelet activation.[5] P2Y12 activation also stimulates phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and subsequent downstream signaling events that contribute to platelet aggregation.[4][8] this compound, a thiol-containing active metabolite, forms a disulfide bond with cysteine residues on the P2Y12 receptor, leading to its irreversible inhibition.[9] This blockade prevents ADP from binding to the receptor, thereby maintaining high levels of VASP phosphorylation and inhibiting platelet aggregation.[5][10]
Figure 1: P2Y12 Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound from various studies.
| Parameter | Assay Type | Matrix | Agonist | Value | Reference |
| IC50 | Platelet Aggregation | Washed Human Platelets | ADP | ~0.1 µM | [11] |
| IC50 | Receptor Function | CHO Cells | 2-MeS-ADP | < 1 µM | [9] |
| IC50 | Clot Strength | Recalcified Whole Blood | ADP + Collagen | 0.7 ± 0.1 µM | [12] |
| Inhibition | Platelet Aggregation | Whole Blood | ADP | Concentration-dependent | [13] |
Experimental Protocols
Pre-Analytical Considerations for Whole Blood Platelet Function Testing
Accurate and reproducible results in whole blood platelet function testing are critically dependent on proper sample collection and handling.
-
Anticoagulant: Use 3.2% (0.109 M) sodium citrate as the anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
Sample Collection: Collect blood using a 21-gauge or larger needle with a clean venipuncture to avoid platelet activation. The first few milliliters of blood should be discarded.
-
Sample Handling: Do not centrifuge the whole blood sample. Keep the sample at room temperature (18-25°C) and avoid shaking or agitation.
-
Time to Analysis: Assays should be performed within 2 to 4 hours of blood collection.
Protocol 1: Whole Blood Aggregometry using Multiple Electrode Aggregometry (MEA)
Principle: MEA measures platelet aggregation in whole blood by detecting the change in electrical impedance between two sets of electrodes. As platelets aggregate on the electrodes in response to an agonist, the impedance increases. The extent of aggregation is quantified as the area under the curve (AUC) of impedance versus time.
Materials:
-
Multiple Electrode Aggregometer (e.g., Multiplate® Analyzer)
-
MEA test cells
-
Isotonic saline (0.9% NaCl)
-
Adenosine diphosphate (ADP) solution (e.g., 20 µM)
-
This compound stock solution
-
Pipettes and tips
-
Citrated whole blood from healthy donors
Experimental Workflow:
Figure 2: MEA Experimental Workflow.
Procedure:
-
Sample Preparation:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO).
-
In separate tubes, pre-incubate whole blood with the desired concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
MEA Assay:
-
Turn on the MEA instrument and allow it to warm up.
-
Place a new MEA test cell into the instrument.
-
Pipette 300 µL of the pre-incubated whole blood into the test cell.
-
Add 300 µL of isotonic saline to the test cell.
-
Incubate the test cell in the instrument for 3 minutes at 37°C.
-
Add ADP solution to the test cell to achieve a final concentration of approximately 6.5 µM.
-
Start the measurement and record the aggregation for 6-10 minutes.
-
-
Data Analysis:
-
The instrument software will automatically calculate the AUC, which represents the extent of platelet aggregation.
-
Compare the AUC values of the this compound-treated samples to the vehicle control to determine the percent inhibition of platelet aggregation.
-
Percent Inhibition = [1 - (AUC of this compound sample / AUC of vehicle control)] x 100
-
Protocol 2: VASP Phosphorylation Assay by Flow Cytometry
Principle: This assay measures the phosphorylation state of VASP at serine 239 (p-VASP) within platelets. P2Y12 receptor activation by ADP leads to dephosphorylation of VASP. Inhibition of the P2Y12 receptor by this compound prevents this dephosphorylation, resulting in a higher p-VASP signal. The assay uses prostaglandin E1 (PGE1) to stimulate cAMP production and induce VASP phosphorylation, followed by the addition of ADP to assess P2Y12-mediated dephosphorylation.
Materials:
-
Flow cytometer
-
VASP/P2Y12 analysis kit (e.g., from Biocytex) containing:
-
PGE1 solution
-
ADP solution
-
Fixation/Permeabilization solution
-
Anti-p-VASP (Ser239) antibody (e.g., clone 16C2) conjugated to a fluorophore
-
Anti-CD61 antibody (platelet marker) conjugated to a different fluorophore
-
Wash buffer
-
-
This compound stock solution
-
Pipettes and tips
-
Citrated whole blood from healthy donors
-
Flow cytometry tubes
Experimental Workflow:
Figure 3: VASP Assay Experimental Workflow.
Procedure:
-
Sample Preparation:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
Prepare different concentrations of this compound.
-
Pre-incubate whole blood with this compound or vehicle control for a specified time at room temperature.
-
-
VASP Assay:
-
For each blood sample, label two flow cytometry tubes: "PGE1" and "PGE1 + ADP".
-
To the "PGE1" tube, add 10 µL of PGE1 solution.
-
To the "PGE1 + ADP" tube, add 10 µL of PGE1 + ADP solution.
-
Add 10 µL of the pre-incubated whole blood to each tube. Mix gently.
-
Incubate for 10 minutes at room temperature.
-
Add 100 µL of Fixation/Permeabilization solution to each tube. Mix gently.
-
Incubate for 10 minutes at room temperature.
-
Add the anti-p-VASP and anti-CD61 antibody cocktail to each tube. Mix gently.
-
Incubate for 10 minutes at room temperature in the dark.
-
Add 2 mL of wash buffer to each tube and centrifuge at 1200 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 500 µL of wash buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on the CD61-positive signal.
-
Determine the Mean Fluorescence Intensity (MFI) of the p-VASP signal for the "PGE1" and "PGE1 + ADP" tubes.
-
Calculate the Platelet Reactivity Index (PRI) using the following formula:
-
PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100
-
A lower PRI indicates a higher level of P2Y12 inhibition by this compound.
-
Conclusion
The whole blood aggregometry and VASP phosphorylation assays are robust and physiologically relevant methods for assessing the activity of the P2Y12 inhibitor this compound. Careful attention to pre-analytical variables is crucial for obtaining reliable and reproducible data. These protocols provide a framework for researchers to quantify the antiplatelet effects of this compound and similar compounds in a whole blood setting, which is essential for preclinical and clinical drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocytex.fr [biocytex.fr]
- 11. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for R-138727 VASP Phosphorylation Assay for P2Y12 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-138727 is the active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent. It functions as an irreversible antagonist of the P2Y12 receptor, a key player in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a highly specific method to measure the inhibition of the P2Y12 receptor signaling pathway. This document provides detailed application notes and protocols for utilizing the VASP phosphorylation assay to characterize the inhibitory activity of this compound on the P2Y12 receptor.
The VASP assay is based on the intracellular signaling cascade downstream of the P2Y12 receptor. Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels and consequently, reduced phosphorylation of VASP. Conversely, inhibition of the P2Y12 receptor by antagonists like this compound prevents this signaling cascade, leading to an increase in cAMP and subsequent phosphorylation of VASP by protein kinase A (PKA). The level of VASP phosphorylation is, therefore, a direct indicator of the P2Y12 receptor's functional status. This assay can be performed using flow cytometry or ELISA, with flow cytometry being a common method for its single-cell analysis capabilities.
P2Y12 Signaling Pathway and VASP Phosphorylation
The following diagram illustrates the signaling pathway of the P2Y12 receptor and the role of VASP phosphorylation.
Data Presentation
The inhibitory effect of this compound on P2Y12 receptor activity can be quantified by measuring the Platelet Reactivity Index (PRI) using the VASP phosphorylation assay. The following tables summarize the expected outcomes and provide a template for presenting experimental data.
Table 1: In Vitro Inhibition of VASP Phosphorylation by this compound
| This compound Concentration | Platelet Reactivity Index (PRI) (%) | Standard Deviation |
| Vehicle Control | 85.2 | ± 5.1 |
| 1 µM | 48.3 | ± 6.2 |
| 10 µM | 15.7 | ± 4.5 |
| 100 µM | 5.2 | ± 2.1 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Table 2: Comparative P2Y12 Inhibition Data
| Compound | Assay | IC50 / Effect | Reference |
| This compound (PAM) | VASP Phosphorylation | 500 ng/mL resulted in a mean PRI < 50% | [1] |
| Cangrelor | VASP Phosphorylation | IC50: 25.5 ± 7.7 nM | [2] |
| Clopidogrel (in vivo) | VASP Phosphorylation | PRI: 61.1 ± 17.0% in treated patients | [3] |
Experimental Protocols
This section provides a detailed protocol for the in vitro evaluation of this compound using a flow cytometry-based VASP phosphorylation assay. This protocol is adapted from commercially available kits (e.g., PLT VASP/P2Y12 from Diagnostica Stago).
Materials and Reagents
-
This compound (to be dissolved in a suitable solvent, e.g., DMSO)
-
Whole blood collected in 3.2% sodium citrate tubes
-
Prostaglandin E1 (PGE1) solution
-
Adenosine diphosphate (ADP) solution
-
Fixative solution (e.g., paraformaldehyde-based)
-
Permeabilization solution
-
Primary antibody: Mouse anti-human VASP-P (Ser239) monoclonal antibody
-
Secondary antibody: FITC-conjugated goat anti-mouse IgG
-
Isotype control: Mouse IgG1-FITC
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Experimental Workflow
The following diagram outlines the major steps in the VASP phosphorylation assay protocol.
Step-by-Step Protocol
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay is consistent across all conditions and does not exceed 0.5%.
-
Blood Sample Preparation:
-
Collect human whole blood in tubes containing 3.2% sodium citrate.
-
Gently mix the blood by inversion. The assay should be performed within 4 hours of blood collection.
-
-
Incubation with this compound:
-
Aliquot the whole blood into microcentrifuge tubes.
-
Add the prepared dilutions of this compound or vehicle control (DMSO) to the blood samples.
-
Incubate for 15 minutes at room temperature to allow for P2Y12 receptor inhibition.
-
-
VASP Phosphorylation Stimulation and Inhibition:
-
Prepare three sets of tubes for each this compound concentration and control:
-
Tube 1 (PGE1): Add PGE1 solution to the blood sample. This condition induces maximal VASP phosphorylation and serves as the baseline for 100% phosphorylation.
-
Tube 2 (PGE1 + ADP): Add a solution containing both PGE1 and ADP to the blood sample. In the absence of a P2Y12 inhibitor, ADP will inhibit adenylyl cyclase, leading to low VASP phosphorylation.
-
Tube 3 (Isotype Control): Add PGE1 and an isotype control antibody. This tube is used to determine the background fluorescence.
-
-
Incubate all tubes for 10 minutes at room temperature.
-
-
Fixation and Permeabilization:
-
Add a fixative solution to each tube to stop the reaction and preserve the cell morphology and phosphorylation state.
-
Incubate for 10 minutes at room temperature.
-
Add a permeabilization solution to allow the antibodies to access the intracellular VASP protein.
-
Incubate for 5 minutes at room temperature.
-
-
Immunostaining:
-
To Tube 1 and Tube 2, add the primary antibody against phosphorylated VASP (anti-VASP-P).
-
To Tube 3, add the isotype control antibody.
-
Incubate for 10 minutes at room temperature in the dark.
-
(Optional, if not using a directly conjugated primary antibody) Wash the cells with PBS and then add the FITC-conjugated secondary antibody. Incubate for 10 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Gate the platelet population based on their forward and side scatter characteristics.
-
For each tube, acquire a sufficient number of events (e.g., 10,000 platelet events).
-
Record the Mean Fluorescence Intensity (MFI) for the gated platelet population in each tube.
-
Data Analysis and Calculation of Platelet Reactivity Index (PRI)
The Platelet Reactivity Index (PRI) is calculated using the MFI values obtained from the flow cytometry analysis. The formula is as follows:
PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100
Where:
-
MFIPGE1 is the Mean Fluorescence Intensity of the platelet population in the tube containing only PGE1.
-
MFIPGE1+ADP is the Mean Fluorescence Intensity of the platelet population in the tube containing both PGE1 and ADP.
A high PRI value indicates a strong response to ADP and thus, low P2Y12 inhibition. A low PRI value indicates a weak response to ADP and therefore, significant P2Y12 inhibition by this compound.
Conclusion
The VASP phosphorylation assay is a robust and specific method for quantifying the inhibitory effect of this compound on the P2Y12 receptor. By following the detailed protocols outlined in these application notes, researchers can accurately determine the dose-dependent inhibition of P2Y12 and compare the potency of this compound with other P2Y12 antagonists. The provided diagrams and data tables serve as a guide for experimental design, execution, and reporting of results in the context of antiplatelet drug discovery and development.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for R-138727 in a Non-Human Primate Stroke Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of R-138727, the active metabolite of the antiplatelet drug prasugrel, in a non-human primate model of ischemic stroke. The information is compiled to assist in the design and execution of preclinical studies aimed at evaluating the therapeutic potential of P2Y12 receptor antagonists in stroke.
Introduction
This compound is a potent and irreversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1] By blocking this receptor, this compound effectively inhibits the signaling cascade that leads to thrombus formation. In the context of ischemic stroke, where the occlusion of a cerebral artery by a thrombus is a primary cause, targeting the P2Y12 receptor presents a promising therapeutic strategy. Preclinical studies in non-human primates, which share significant physiological and neuroanatomical similarities with humans, are crucial for evaluating the efficacy and safety of such therapies before clinical translation.[2][3]
This document outlines the use of this compound in a thrombotic middle cerebral artery occlusion (MCAO) model in cynomolgus monkeys (Macaca fascicularis), a well-established model for preclinical stroke research.[1][4]
Mechanism of Action and Signaling Pathway
This compound exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade through the Gi protein.[5][6] This cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to the potentiation of platelet activation and aggregation.
Furthermore, P2Y12 receptor activation stimulates the phosphoinositide 3-kinase (PI3K)-Akt pathway, further contributing to platelet aggregation and thrombus stabilization.[8] By blocking the P2Y12 receptor, this compound disrupts these signaling pathways, ultimately preventing platelet aggregation and the formation of occlusive thrombi.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iomcworld.org [iomcworld.org]
- 4. Characterization of a novel thrombotic middle cerebral artery occlusion model in monkeys that exhibits progressive hypoperfusion and robust cortical infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
Application Notes and Protocols: cAMP Assay for P2Y12 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly found on the surface of platelets, plays a pivotal role in thrombosis and hemostasis.[1][2][3] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor couples to the inhibitory G protein, Gi.[1][4][5][6] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] The reduction in cAMP contributes to platelet activation and aggregation.[1] Consequently, antagonists of the P2Y12 receptor are critical therapeutic agents for the prevention of thrombotic events such as myocardial infarction and stroke.[7][8]
This document provides a detailed protocol for a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assay to screen for and characterize P2Y12 receptor antagonists.
P2Y12 Signaling Pathway
The activation of the P2Y12 receptor by ADP initiates a signaling cascade that inhibits the production of cAMP. The following diagram illustrates this Gi-coupled signaling pathway.
Caption: P2Y12 receptor signaling cascade.
Experimental Principle
This protocol utilizes a competitive immunoassay based on TR-FRET. The assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing the P2Y12 receptor. Forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cAMP.[9] The addition of a P2Y12 agonist, such as ADP, will activate the Gi-coupled P2Y12 receptor, inhibit adenylyl cyclase, and thus decrease the forskolin-induced cAMP accumulation.[10][11] A P2Y12 antagonist will counteract the effect of the agonist, resulting in a restoration of cAMP levels. The TR-FRET signal is inversely proportional to the concentration of cAMP in the sample.
Materials and Reagents
-
Cells expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin
-
ADP
-
P2Y12 receptor antagonists (test compounds)
-
TR-FRET cAMP assay kit (e.g., LANCE™ Ultra cAMP Kit)[12][13][14]
-
White, opaque 384-well microplates
-
TR-FRET capable plate reader
Experimental Workflow
The following diagram outlines the major steps in the cAMP assay for screening P2Y12 antagonists.
Caption: Experimental workflow for the P2Y12 cAMP assay.
Detailed Experimental Protocol
1. Cell Preparation a. Culture P2Y12-expressing cells in appropriate medium supplemented with FBS and antibiotics until they reach 80-90% confluency. b. On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in assay buffer containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX.[15] d. Determine the cell density and adjust to the optimal concentration (typically 2,500-10,000 cells/well for a 384-well plate, to be determined empirically).[16] e. Dispense 5 µL of the cell suspension into each well of a 384-well plate.
2. Compound Addition a. Prepare serial dilutions of the P2Y12 antagonist test compounds and a known P2Y12 antagonist (positive control) in assay buffer. b. Add 5 µL of the compound dilutions to the respective wells. For control wells, add 5 µL of assay buffer.
3. Agonist Addition and Stimulation a. Prepare a solution of forskolin and ADP in assay buffer. The final concentration of forskolin should be at its EC80-EC90 to ensure a robust cAMP signal, while the ADP concentration should be at its EC50 to allow for measurable inhibition by antagonists. b. To determine the EC80-EC90 of forskolin and the EC50 of ADP, separate dose-response experiments should be performed beforehand. c. Add 10 µL of the forskolin + ADP solution to the wells containing cells and compounds. d. For wells measuring maximal forskolin stimulation (negative control), add 10 µL of forskolin solution without ADP. e. For basal control wells, add 10 µL of assay buffer. f. Incubate the plate at 37°C for 30 minutes.[17]
4. Detection a. Prepare the TR-FRET detection reagents (e.g., Eu-cAMP tracer and ULight™-anti-cAMP antibody) in the lysis buffer provided with the kit, according to the manufacturer's instructions.[13] b. Add 20 µL of the detection reagent mixture to each well. c. Incubate the plate at room temperature for 60 minutes, protected from light.[12] d. Read the plate using a TR-FRET-capable plate reader at emission wavelengths of 620 nm and 665 nm.
Data Analysis and Presentation
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the emission signal at 665 nm to the signal at 620 nm.
-
Data Normalization: Normalize the data by setting the signal from the forskolin-only treated wells as 0% inhibition and the signal from the forskolin + ADP treated wells as 100% inhibition.
-
IC50 Determination: Plot the normalized percentage of inhibition against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist. The IC50 is the concentration of an antagonist that causes 50% of the maximal inhibition.
Summary of Quantitative Data
The following table provides an example of how to present the quantitative data obtained from the cAMP assay for different P2Y12 antagonists.
| Compound ID | P2Y12 Antagonist | IC50 (nM) | n (replicates) |
| Cmpd-001 | Test Compound A | 15.2 | 3 |
| Cmpd-002 | Test Compound B | 89.7 | 3 |
| Control-1 | Cangrelor | 8.5 | 3 |
| Control-2 | Ticagrelor | 12.1 | 3 |
Conclusion
This TR-FRET-based cAMP assay provides a robust and high-throughput compatible method for the functional characterization of P2Y12 receptor antagonists. The detailed protocol and data analysis guidelines presented here will enable researchers to effectively screen and identify novel drug candidates targeting the P2Y12 receptor for the treatment of thrombotic diseases.
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of platelet sensitivity to inhibitors of COX-1, P2Y1, and P2Y12 using a whole blood microfluidic flow assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y12 receptor modulation of ADP‐evoked intracellular Ca2+ signalling in THP‐1 human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of PC12 cell viability by forskolin-induced cyclic AMP levels through ERK and JNK pathways: an implication for L-DOPA-induced cytotoxicity in nigrostriatal dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioline.ru [bioline.ru]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for R-138727 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of the P2Y12 receptor inhibitor, R-138727, in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Overview of this compound
This compound is the active metabolite of the antiplatelet agent Prasugrel. It functions as an irreversible inhibitor of the P2Y12 receptor, a key component in ADP-induced platelet activation and aggregation. Understanding its solubility and stability in DMSO is fundamental for its use in in vitro and in vivo research.
Solubility of this compound in DMSO
This compound exhibits high solubility in DMSO. However, proper technique is necessary to achieve a clear, homogenous stock solution.
Table 1: Solubility Data for this compound in DMSO
| Parameter | Value | Notes |
| Solubility | 100 mg/mL (286.19 mM) | Ultrasonic treatment is required. |
| Solvent | Anhydrous DMSO | Hygroscopic nature of DMSO can impact solubility; use freshly opened solvent. |
Stability of this compound in DMSO
The stability of this compound in DMSO is dependent on storage conditions. Improper storage can lead to degradation of the compound and affect experimental outcomes.
Table 2: Recommended Storage and Stability of this compound in DMSO Stock Solutions
| Storage Temperature | Storage Duration | Recommendations |
| -80°C | 6 months | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
The following are generalized protocols for the preparation of this compound stock solutions and for assessing its solubility and stability.
Protocol for Preparation of a 100 mg/mL Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Ultrasonic water bath
Procedure:
-
Equilibrate this compound powder and anhydrous DMSO to room temperature.
-
In a sterile vial, accurately weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Cap the vial tightly and vortex briefly to initially mix the contents.
-
Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved and the solution is clear.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol for Kinetic Solubility Assessment in Aqueous Buffer
This protocol determines the kinetic solubility of this compound in an aqueous buffer, which is relevant for many biological assays.
Materials:
-
100 mg/mL this compound in DMSO stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well microplate.
-
Add 2 µL of the 100 mg/mL this compound DMSO stock solution to the PBS-containing wells to achieve a final concentration of 1 mg/mL (assuming direct dilution).
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.
-
A significant increase in absorbance compared to a blank (PBS with 1% DMSO) indicates precipitation and poor kinetic solubility at that concentration.
Protocol for Long-Term Stability Assessment in DMSO
This protocol outlines a method to evaluate the degradation of this compound in DMSO over time.
Materials:
-
This compound in DMSO stock solution (e.g., 10 mM)
-
Amber glass vials
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace, and cap tightly.
-
Time-Zero (T0) Analysis: Immediately analyze an aliquot of the stock solution by HPLC or LC-MS to determine the initial purity and peak area.
-
Store the remaining vials at the desired temperatures (e.g., -80°C, -20°C, and 4°C), protected from light.
-
Time-Point Analysis: At designated time points (e.g., 1, 3, and 6 months), retrieve one vial from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature before opening.
-
Analyze the sample by HPLC or LC-MS using the identical method as the T0 analysis.
-
Data Analysis: Compare the purity and peak area of the this compound peak at each time point to the T0 results to determine the percentage of degradation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the P2Y12 signaling pathway inhibited by this compound and a general workflow for its use in in vitro experiments.
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
Application Notes and Protocols for R-138727 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-138727 is the active metabolite of the prodrug Prasugrel, a third-generation thienopyridine antiplatelet agent.[1][2] It functions as a potent and irreversible antagonist of the P2Y12 receptor, a key G protein-coupled receptor involved in platelet activation and aggregation.[1][3] Upon administration, Prasugrel is rapidly metabolized to this compound, which then selectively and irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated signaling pathways that lead to platelet aggregation.[2][3] This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylidene-piperidin-3-ylidene]acetic acid | [4] |
| Molecular Formula | C18H20FNO3S | [5] |
| Molecular Weight | 349.42 g/mol | [5] |
| CAS Number | 204204-73-9 | [1] |
P2Y12 Signaling Pathway and Mechanism of Action of this compound
This compound exerts its inhibitory effects by targeting the P2Y12 receptor, a Gi-coupled receptor. The binding of ADP to the P2Y12 receptor initiates a signaling cascade that results in platelet activation and aggregation. This compound irreversibly binds to the P2Y12 receptor, blocking this cascade.[2][3]
The simplified signaling pathway is illustrated below:
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 | < 1 µM | CHO cells expressing human P2Y12 receptor | [4] |
| Effective Concentration | 30 µM (for complete inhibition of platelet aggregation) | Human Platelets |
Preparation of this compound Stock Solutions
Solubility
The solubility of this compound and its trans-isomer in common laboratory solvents is crucial for the preparation of stock solutions.
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (for trans-R-138727) | This compound is expected to have similar high solubility. | |
| Ethanol | Not experimentally determined. | Expected to be less soluble than in DMSO. | |
| PBS (pH 7.4) | Predicted low solubility (0.0639 mg/mL) | This compound is not stable in aqueous solutions for long periods. | [6] |
Recommended Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.494 mg of this compound (Molecular Weight = 349.42 g/mol ).
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be required to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Storage and Stability
-
Stock Solutions (-20°C or -80°C): Store the DMSO stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Working Solutions: It is recommended to prepare fresh working solutions from the frozen stock immediately before use. This compound is not stable in aqueous solutions for extended periods.
Experimental Protocols for Cell Culture
General Workflow for Treating Cultured Cells with this compound
The following diagram outlines a typical workflow for a cell-based assay using this compound.
Protocol for Inhibition of P2Y12 Signaling in Cultured Cells
This protocol provides a general guideline for treating adherent cell lines that endogenously or exogenously express the P2Y12 receptor.
-
Cell Seeding:
-
Seed the cells in an appropriate multi-well plate at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of the assay.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of dilutions of the stock solution in serum-free or low-serum cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) must be included in the experiment.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubate the cells for a predetermined period (e.g., 1-24 hours), depending on the specific experimental goals. Since this compound is an irreversible inhibitor, shorter incubation times may be sufficient.
-
-
Downstream Analysis:
-
Following incubation, the cells can be processed for various downstream analyses to assess the effect of this compound on P2Y12 signaling. This may include:
-
cAMP Measurement: As P2Y12 activation inhibits adenylyl cyclase, treatment with this compound is expected to block the ADP-induced decrease in intracellular cAMP levels.
-
Western Blot Analysis: Assess the phosphorylation status of downstream effectors such as Akt.
-
Functional Assays: For cells like platelets, aggregation assays can be performed. For other cell types, migration or proliferation assays might be relevant.
-
-
Logical Relationship for Experimental Design
The following diagram illustrates the logical considerations for designing an experiment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prasugrel metabolite R-138727MP | C27H28FNO5S | CID 167996232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of R-138727 in Human Plasma
Introduction
R-138727 is the active metabolite of the antiplatelet agent Prasugrel, an irreversible inhibitor of the P2Y12 platelet receptor that inhibits ADP-induced platelet activation and aggregation.[1] It is also an active metabolite of Fasudil, a Rho-kinase inhibitor and vasodilator.[2][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note details a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The methodologies presented are a synthesis of established and validated protocols.[4][5][6]
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound in human plasma, including sample preparation, and LC-MS/MS conditions.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Emtricitabine or Trandolapril)[4][5]
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
N-ethyl maleimide (for derivatization, if required)[6]
-
Water (deionized, 18.2 MΩ·cm)
Sample Preparation
Two primary methods for plasma sample preparation are prevalent: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Due to the presence of a thiol group, this compound may require stabilization via derivatization with N-ethyl maleimide.[6]
Protocol 1: Solid Phase Extraction (SPE) [4]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard solution.
-
Vortex for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution (e.g., 2% methanol in water).
-
Elute the analyte and internal standard with an elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization [5][6]
-
Thaw plasma samples at room temperature.
-
To a 500 µL aliquot of plasma, add the internal standard.
-
Add N-ethyl maleimide to derivatize and stabilize the thiol group of this compound.
-
Vortex the mixture.
-
Add an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the liquid chromatography and mass spectrometry conditions for the analysis of this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Reverse Phase C18[4] | Hypurity C18, 5 µ (50 mm × 4.6 mm, i.d.)[6] |
| Mobile Phase | Isocratic elution with a suitable mobile phase | Acetonitrile and 10 mM ammonium formate (pH 3.0, 50:50 V/V)[5][6] |
| Flow Rate | Not Specified | Not Specified |
| Injection Volume | Not Specified | Not Specified |
| Column Temperature | Not Specified | Not Specified |
| Run Time | Not Specified | 3.7 minutes[5][6] |
Table 2: Mass Spectrometry Conditions
| Parameter | This compound | Internal Standard (Emtricitabine) | Internal Standard (Trandolapril) |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 498.3[4] | 248.2[4] | Not Specified |
| Product Ion (m/z) | 206.0[4] | 130.1[4] | Not Specified |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation | Optimized for fragmentation |
| Dwell Time | Optimized for peak shape | Optimized for peak shape | Optimized for peak shape |
Quantitative Data Summary
The following table summarizes the quantitative performance of the described LC-MS/MS methods for this compound.
Table 3: Method Validation Parameters
| Parameter | Method 1 (SPE)[4] | Method 2 (LLE)[5][6] |
| Linear Dynamic Range | 0.2-120 ng/mL | 1.0-500.12 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 1 ng/mL |
| Coefficient of Determination (r²) | Not Specified | 0.9958 |
| Intra-batch Precision (%RSD) | 3.9-9.6% | Not Specified |
| Inter-batch Precision (%RSD) | 3.9-9.6% | Not Specified |
| Intra-batch Accuracy (%) | 95.2-102.2% | Not Specified |
| Inter-batch Accuracy (%) | 95.2-102.2% | Not Specified |
| Mean Recovery (%) | Not Specified | 90.1-104.1% |
| Stability in Plasma | Not Specified | Stable for 3 months at -20 °C (derivatized)[5][6] |
Method for Fasudil and its Active Metabolite
A separate method has been developed for the simultaneous quantification of Fasudil and its active metabolite (referred to as M3 or Hydroxyfasudil) in human plasma.[2][7]
Table 4: LC-MS/MS Conditions for Fasudil and its Metabolite
| Parameter | Condition |
| Sample Preparation | Protein precipitation with methanol (3:1, v/v)[2][7] |
| Internal Standard | Ranitidine[2][7] |
| Column | ZORBAX StableBond-C18 (5 µm, 150 mm x 4.6mm)[2][7] |
| Mobile Phase | Gradient elution[2][7] |
| Ionization Mode | Positive Turbo IonSpray[2][7] |
| MRM Transition (Fasudil) | m/z 292.2/99.2[2][7] |
| MRM Transition (Metabolite M3) | m/z 308.2/99.2[2][7] |
| MRM Transition (IS) | m/z 315.3/176.2[2][7] |
| Linear Range | 0.4 to 250 ng/mL for both analytes[2][7] |
| LLOQ | 0.4 ng/mL for both analytes[2][7] |
| Intra- and Inter-day RSD | < 7.11% for Fasudil, < 10.6% for M3[2][7] |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound in plasma.
Caption: Metabolic relationship of this compound to parent drugs and its mechanism of action.
Conclusion
The described LC-MS/MS methods are suitable for the sensitive and accurate quantification of this compound in human plasma. The choice between SPE and LLE for sample preparation will depend on laboratory resources and desired throughput. The method for Fasudil and its metabolite demonstrates the versatility of LC-MS/MS for simultaneous analysis. These protocols provide a solid foundation for researchers and drug development professionals engaged in the pharmacokinetic analysis of Prasugrel and Fasudil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of prasugrel active metabolite this compound in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (this compound) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of R-138727 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of R-138727, the active metabolite of the antiplatelet prodrug prasugrel, in cardiovascular research. This compound is a potent and irreversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3][4] This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its antiplatelet effect by selectively and irreversibly binding to the P2Y12 purinergic receptor on the surface of platelets.[1][3][4] This binding prevents adenosine diphosphate (ADP) from interacting with the receptor, thereby blocking a critical pathway in platelet activation and subsequent aggregation.[1][3] The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels promote platelet aggregation. By blocking the P2Y12 receptor, this compound prevents this decrease in cAMP, leading to the inhibition of platelet aggregation.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies investigating the effects of this compound.
Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation by this compound in Rat Platelet-Rich Plasma (PRP)
| Agonist Concentration (ADP) | This compound IC50 (μM) |
| 5 μM | 1.8 |
| 20 μM | 2.4 |
Data extracted from a study comparing the pharmacological profiles of prasugrel and ticagrelor in rats.[3][7]
Table 2: In Vivo Effect of Prasugrel (Parent Drug of this compound) on Thrombus Weight in a Rat Arteriovenous (AV) Shunt Model
| Treatment Group (Oral Administration) | Dose (mg/kg) | Thrombus Weight (mg) | % Inhibition |
| Vehicle | - | 45.9 ± 1.3 | - |
| Prasugrel | 0.3 | 38.7 ± 2.9 | 15.7 |
| Prasugrel | 1 | 23.1 ± 3.5 | 49.7 |
| Prasugrel | 3 | 10.2 ± 2.1 | 77.8 |
*p < 0.05 compared to vehicle. Data represents mean ± SEM.[3] Note: This data is for the prodrug prasugrel, from which this compound is the active metabolite.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in inhibiting platelet activation.
Experimental Protocols
In Vitro Protocols
1. Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard methods for assessing platelet function.[8]
-
Objective: To determine the in vitro efficacy of this compound in inhibiting ADP-induced platelet aggregation.
-
Materials:
-
This compound
-
Adenosine diphosphate (ADP)
-
Human or animal (e.g., rat) whole blood collected in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
-
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Assay:
-
Adjust the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Induce platelet aggregation by adding a known concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound.
-
-
2. P2Y12 Receptor Binding Assay
This protocol is based on competitive binding principles.
-
Objective: To determine the binding affinity of this compound to the P2Y12 receptor.
-
Materials:
-
This compound
-
Radiolabeled P2Y12 antagonist (e.g., [³H]-2MeS-ADP)
-
Cell membranes prepared from cells overexpressing the human P2Y12 receptor (e.g., CHO cells)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate the cell membranes with increasing concentrations of this compound and a fixed concentration of the radiolabeled antagonist in the binding buffer.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Calculate the Ki (inhibitory constant) value for this compound.
-
-
3. Measurement of Intracellular cAMP Levels
This protocol assesses the downstream effects of P2Y12 receptor blockade.[6]
-
Objective: To measure the effect of this compound on intracellular cAMP levels in platelets or P2Y12-expressing cells.
-
Materials:
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
ADP
-
Washed platelets or P2Y12-expressing cells
-
cAMP enzyme immunoassay (EIA) kit
-
-
Procedure:
-
Pre-incubate washed platelets or cells with this compound or vehicle control.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Add ADP to activate the P2Y12 receptor and induce the subsequent decrease in cAMP.
-
Stop the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a cAMP EIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Compare the cAMP levels in cells treated with this compound to those in vehicle-treated cells in the presence of ADP.
-
-
In Vivo Protocol
1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This is a widely used model to evaluate the efficacy of antithrombotic agents in vivo.[1][2][8][9][10]
-
Objective: To evaluate the antithrombotic effect of this compound in a rat model of arterial thrombosis.
-
Materials:
-
This compound
-
Male Wistar rats (or other suitable strain)
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl₃) solution (e.g., 35%)
-
Doppler flow probe
-
Surgical instruments
-
-
Procedure:
-
Anesthetize the rat and expose the common carotid artery through a midline cervical incision.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle control intravenously or orally at a predetermined time before inducing thrombosis.
-
Apply a filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 5 minutes) to induce endothelial injury and thrombus formation.
-
Monitor carotid artery blood flow continuously for a set period (e.g., 60 minutes).
-
At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight measured.
-
-
Endpoints:
-
Time to vessel occlusion (cessation of blood flow).
-
Thrombus weight.
-
Patency of the vessel at the end of the observation period.
-
Experimental Workflow Diagrams
Caption: Workflow for in vitro platelet aggregation assay.
Caption: Workflow for in vivo FeCl₃-induced thrombosis model.
References
- 1. cordynamics.com [cordynamics.com]
- 2. Mechanisms underlying FeCl3-induced arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a rat model of thrombosis induced by intravenous injection of anti-phosphatidylserine–prothrombin complex antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing R-138727 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing R-138727, the active metabolite of prasugrel, in in vitro assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful optimization of this compound concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the thiol-containing active metabolite of the prodrug prasugrel.[1][2] It functions as an irreversible antagonist of the P2Y12 receptor, a key receptor involved in platelet activation and aggregation.[1][3] By binding to the P2Y12 receptor, this compound prevents ADP-mediated signaling, which in turn inhibits platelet aggregation.[1][4][5]
Q2: How should I prepare and store this compound stock solutions?
For optimal results, dissolve this compound in dimethyl sulfoxide (DMSO).[1][6][7] To prepare a stock solution, refer to the manufacturer's instructions for the specific product lot. As a general guideline, aim for a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in your assay, which can affect platelet function at higher concentrations.[1][6][7]
Storage Recommendations: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]
Q3: What is the recommended concentration range of this compound for a dose-response curve?
The effective concentration of this compound can vary depending on the cell type, assay conditions, and the specific endpoint being measured. Based on published data, a half-maximal inhibitory concentration (IC50) of less than 1 µM has been reported for inhibiting P2Y12 receptor function in CHO cells.[9][10] For complete inhibition of ADP-induced platelet aggregation, concentrations up to 30 µM may be required.[4]
For a typical dose-response experiment, it is advisable to test a wide range of concentrations spanning several orders of magnitude. A suggested starting range would be from 1 nM to 100 µM, with serial dilutions (e.g., 1:3 or 1:10) to generate a comprehensive curve.
Q4: Are there different stereoisomers of this compound, and do they have different activities?
Yes, this compound is a mixture of four stereoisomers. These isomers exhibit different potencies in inhibiting the P2Y12 receptor. The (R,S)-isomer is the most potent, followed by the (R,R)-isomer.[3] The (R)-configuration of the thiol group is considered critical for its antiplatelet activity.[3]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and its stereoisomers.
| Compound/Isomer | Assay Type | Target | Reported Potency (IC50) | Reference |
| This compound | P2Y12 Receptor Function | CHO cells expressing human P2Y12 | < 1 µM | [9][10] |
| This compound | ADP-induced Platelet Aggregation | Human Platelets | Concentration-dependent inhibition | [4][5] |
| R-99224 ((R,S)- and (S,R)-isomers) | [3H]-2-MeS-ADP binding | CHO cells expressing human P2Y12 | More potent than this compound | [3] |
| R-100364 ((R,R)- and (S,S)-isomers) | [3H]-2-MeS-ADP binding | CHO cells expressing human P2Y12 | Less potent than this compound | [3] |
| (R,S)-isomer | ADP-induced Platelet Aggregation | Washed human platelets | Most potent isomer | [3] |
| (R,R)-isomer | ADP-induced Platelet Aggregation | Washed human platelets | Second most potent isomer | [3] |
Signaling Pathway
The diagram below illustrates the P2Y12 receptor signaling pathway and the point of inhibition by this compound.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guidance for common issues.
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines a general workflow for determining the optimal concentration of this compound for your specific in vitro assay.
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure the inhibitory effect of this compound on ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution in DMSO.
-
Adenosine diphosphate (ADP) solution.
-
Platelet-poor plasma (PPP) for blanking.
-
Light Transmission Aggregometer.
Procedure:
-
Prepare Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[11]
-
Carefully collect the upper PRP layer.
-
-
Prepare Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells.
-
Collect the supernatant (PPP).
-
-
Assay Setup:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
-
Incubation with this compound:
-
Add different concentrations of this compound (or DMSO as a vehicle control) to aliquots of PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring.
-
-
Induce Aggregation:
-
Add a fixed concentration of ADP (e.g., 5-20 µM) to the PRP samples to induce aggregation.
-
-
Data Acquisition:
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated relative to the control (PRP with agonist but without inhibitor).
-
Protocol 2: cAMP Measurement in P2Y12-Expressing Cells
Objective: To determine the effect of this compound on the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels in response to a P2Y12 agonist.
Materials:
-
CHO cells stably expressing the human P2Y12 receptor.
-
Cell culture medium.
-
This compound stock solution in DMSO.
-
P2Y12 receptor agonist (e.g., 2-MeSADP).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture:
-
Culture P2Y12-expressing CHO cells to the desired confluency in appropriate culture vessels.
-
-
Cell Stimulation:
-
Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Simultaneously or subsequently, add the P2Y12 agonist (e.g., 2-MeSADP) to activate the Gi-coupled P2Y12 receptor, which will inhibit adenylyl cyclase.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay format.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced decrease in cAMP levels by this compound.
-
Plot the data to determine the IC50 value of this compound.
-
Troubleshooting Guide
The following logical diagram provides a step-by-step guide to troubleshooting common issues encountered during in vitro assays with this compound.
References
- 1. Dimethyl sulfoxide: effects on function of fresh platelets and on the viability of platelets in storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.libraries.rutgers.edu]
- 7. Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
challenges with R-138727 stability in aqueous solutions
Welcome to the technical support center for R-138727. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active metabolite of the prodrug prasugrel, a potent antiplatelet agent. It functions as an irreversible antagonist of the P2Y12 receptor on platelets. By binding to this receptor, this compound blocks ADP-mediated platelet activation and aggregation, which are critical steps in thrombus formation.
Q2: What are the main challenges when working with this compound in the lab?
The primary challenge with this compound is its inherent instability in aqueous solutions. The presence of a thiol group makes the molecule susceptible to oxidation, which can lead to a rapid loss of biological activity. This instability necessitates careful handling and preparation of solutions to ensure the integrity and reproducibility of experimental results. A draft guidance from the FDA explicitly notes that the active metabolite (this compound) is not stable in aqueous solution and plasma, requiring detailed procedures for sample handling and stabilization.[1]
Q3: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in an anhydrous organic solvent such as DMSO, should be aliquoted and stored at -80°C for up to 6 months, or at -20°C for up to 1 month to minimize freeze-thaw cycles.
Q4: Can I prepare aqueous working solutions of this compound in advance?
It is strongly recommended to prepare aqueous working solutions of this compound immediately before use. Due to its instability in aqueous media, preparing solutions in advance can lead to significant degradation and loss of activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity in platelet aggregation assays. | Degradation of this compound in the aqueous assay buffer. | - Prepare fresh working solutions of this compound in the assay buffer immediately before each experiment.- Minimize the time between solution preparation and addition to the assay.- Consider the use of deoxygenated buffers to reduce oxidative degradation. |
| Precipitation of this compound when preparing aqueous working solutions. | Low aqueous solubility of this compound. | - First, dissolve this compound in 100% DMSO to create a high-concentration stock solution.- To prepare the final working solution, dilute the DMSO stock into the aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the biological system.- Add the DMSO stock to the aqueous buffer while vortexing to promote dissolution. |
| Variability in results between experiments. | Inconsistent handling and preparation of this compound solutions. | - Standardize the entire procedure for preparing and using this compound solutions, from thawing the stock to the final dilution.- Ensure all researchers in the lab follow the exact same protocol.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Complete loss of this compound activity. | Extended storage of working solutions or exposure to oxidizing conditions. | - Discard any unused aqueous working solutions after each experiment.- Avoid exposing solutions to strong light or elevated temperatures. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Preparation of this compound Working Solution for In Vitro Platelet Aggregation Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., Tyrode's buffer, pH 7.4)
Procedure:
-
Immediately before the assay, thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for your experiment.
-
It is critical to add the DMSO stock to the buffer and mix immediately to prevent precipitation.
-
Use the freshly prepared working solutions in your platelet aggregation assay without delay.
Signaling Pathway
The primary target of this compound is the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets. Inhibition of this receptor disrupts the downstream signaling cascade that leads to platelet activation.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro platelet aggregation assay to evaluate the efficacy of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage of Stock Solution (-80°C) | Up to 6 months | |
| Storage of Stock Solution (-20°C) | Up to 1 month | |
| In Vivo Elimination Half-Life | Approximately 7 hours | [2][3][4] |
| Median Plasma Half-Life of Active Metabolite | Approximately 4 hours | [5] |
References
potential off-target effects of R-138727 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-138727, the active metabolite of prasugrel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an irreversible antagonist of the P2Y12 receptor, a key receptor in platelet activation.[1][2][3] It is the active metabolite of the prodrug prasugrel.[1][2] By binding to the P2Y12 receptor on platelets, this compound prevents adenosine diphosphate (ADP) from binding and initiating a signaling cascade that leads to platelet aggregation.[1][2][3]
Q2: Is the binding of this compound to the P2Y12 receptor reversible?
No, the binding of this compound to the P2Y12 receptor is irreversible.[1][3][4] The molecule forms a disulfide bond with cysteine residues (Cys97 and Cys175) in the receptor's binding pocket, leading to a sustained inhibition of platelet function for the lifespan of the platelet.[4]
Q3: Are there different forms of this compound, and do they have different activities?
Yes, this compound has four stereoisomers due to two chiral centers in its structure.[5] The potencies of these isomers in inhibiting ADP-induced platelet aggregation differ, with the (R,S)-isomer being the most potent.[4]
Q4: What are the expected on-target effects of this compound in a typical experiment?
The primary on-target effect of this compound is the inhibition of ADP-induced platelet aggregation.[1][2] In in vitro assays, you should observe a dose-dependent decrease in platelet aggregation in response to ADP stimulation. Other on-target effects include the inhibition of procoagulant and pro-inflammatory responses in platelets.
Q5: Are there any known or potential off-target effects of this compound?
The scientific literature predominantly focuses on the on-target effects of this compound on the P2Y12 receptor. However, one study using a mixture of prasugrel metabolites generated from rat liver microsomes showed an inhibitory effect on rat neutrophil activation.[1] This effect was not mediated by P2Y12 or P2Y13 receptors, suggesting a potential off-target mechanism on neutrophils.[1] It is important to note that this study did not use purified this compound and was conducted on rat cells, so the direct relevance to human cells requires further investigation.
Troubleshooting Guides
Issue: I am observing an unexpected cellular response in my non-platelet cell line treated with this compound.
-
Possible Cause: While this compound is highly selective for the P2Y12 receptor, the possibility of off-target effects in other cell types cannot be entirely ruled out, especially at high concentrations. As mentioned in the FAQs, an in vitro study on rat neutrophils suggested potential off-target effects of prasugrel metabolites on neutrophil function.[1]
-
Troubleshooting Steps:
-
Confirm P2Y12 Expression: Verify whether your cell line expresses the P2Y12 receptor. If not, any observed effect is likely off-target.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the effect is concentration-dependent. Off-target effects may only appear at higher concentrations.
-
Use a P2Y12 Antagonist Control: Include a structurally different P2Y12 antagonist in your experiment. If the unexpected effect is not replicated with another P2Y12 inhibitor, it is more likely to be an off-target effect of this compound.
-
Investigate Neutrophil-like Effects: If your cell line has myeloid characteristics, consider assessing markers of neutrophil activation (e.g., transmigration, CD marker expression) to see if they are affected by this compound.[1]
-
Issue: The inhibitory effect of this compound on platelet aggregation in my assay is weaker than expected.
-
Possible Cause: Several factors can influence the apparent potency of this compound in in vitro assays.
-
Troubleshooting Steps:
-
Compound Stability: Ensure the proper storage and handling of this compound. As a thiol-containing compound, it may be susceptible to oxidation.
-
Incubation Time: this compound's irreversible binding is time-dependent. Ensure a sufficient pre-incubation period with the platelets before adding the agonist (ADP).
-
Stereoisomer Purity: Confirm the purity and the specific stereoisomer of the this compound you are using, as different isomers have different potencies.[4]
-
Assay Conditions: The presence of other blood cells and calcium can enhance the inhibitory effect of this compound.[6] Ensure your assay buffer contains physiological calcium concentrations.
-
Quantitative Data Summary
| Compound/Isomer | Assay | Target | IC50 (µM) | Reference |
| This compound | ADP-induced platelet aggregation | P2Y12 | Potent inhibition observed | [4] |
| (R, S)-isomer | ADP-induced platelet aggregation | P2Y12 | Most potent isomer | [4] |
| (R, R)-isomer | ADP-induced platelet aggregation | P2Y12 | Less potent than (R,S) | [4] |
| (S, S)-isomer | ADP-induced platelet aggregation | P2Y12 | Least potent isomer | [4] |
| (S, R)-isomer | ADP-induced platelet aggregation | P2Y12 | Less potent than (R,S) | [4] |
Experimental Protocols
1. In Vitro Platelet Aggregation Assay
-
Objective: To assess the on-target inhibitory effect of this compound on ADP-induced platelet aggregation.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from fresh human blood collected in sodium citrate.
-
Pre-incubate PRP with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Measure light transmittance using a platelet aggregometer.
-
Add ADP to a final concentration of 5-20 µM to induce platelet aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
2. Neutrophil Activation Assay (for investigating potential off-target effects)
-
Objective: To investigate the potential off-target effects of this compound on neutrophil activation.
-
Methodology (based on principles from the cited study[1]):
-
Isolate human neutrophils from fresh blood using density gradient centrifugation.
-
Pre-incubate the isolated neutrophils with this compound or a vehicle control for 30 minutes at 37°C.
-
Stimulate the neutrophils with a chemoattractant such as fMLP (N-formylmethionyl-leucyl-phenylalanine).
-
Assess neutrophil activation through:
-
Transmigration Assay: Measure the migration of neutrophils through a porous membrane towards the chemoattractant.
-
Flow Cytometry: Analyze the surface expression of activation markers like CD11b or the shedding of CD62L.
-
-
Quantify the inhibitory effect of this compound on these activation parameters.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Potential off-target effect on neutrophils.
References
- 1. Prasugrel Metabolites Inhibit Neutrophil Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Prasugrel Intermediate Metabolite R-95913
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving prasugrel and its metabolites. The focus is on the potential interference of the intermediate metabolite, R-95913 (also known as PIM), with the antiplatelet activity of the active metabolite, R-138727 (also known as PAM).
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of prasugrel, and what are the key metabolites?
Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. The primary metabolic pathway involves two main steps:
-
Hydrolysis: Prasugrel is rapidly hydrolyzed by esterases, primarily in the intestine and liver, to form an inactive intermediate thiolactone metabolite, R-95913 .[1]
-
Oxidation: R-95913 is then converted to the active metabolite, This compound , through a single-step oxidation process mediated by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[1]
The active metabolite, this compound, is a thiol-containing compound that irreversibly binds to the P2Y12 receptor on platelets, thereby inhibiting ADP-induced platelet aggregation.[2]
Q2: Is the intermediate metabolite R-95913 biologically active?
Historically, R-95913 has been considered an inactive metabolite. However, recent evidence suggests that it may possess biological activity by interfering with the action of the active metabolite, this compound.[3][4]
Q3: How does R-95913 interfere with the antiplatelet effect of the active metabolite this compound?
Studies, including the FABOLUS-FASTER clinical trial, have shown a negative correlation between the plasma concentrations of R-95913 and the inhibition of ADP-induced platelet aggregation.[3][4] In vitro experiments have confirmed that R-95913 can dose-dependently and reversibly antagonize the inhibitory effect of this compound on platelet aggregation.[4] Molecular dynamics simulations suggest that R-95913 may compete with this compound for the same binding site on the P2Y12 receptor through noncovalent, reversible binding.[4]
Q4: What are the implications of R-95913 interference in clinical and preclinical studies?
The interference of R-95913 can lead to a reduced antiplatelet effect of prasugrel, despite adequate levels of the active metabolite this compound. This could manifest as:
-
Higher than expected on-treatment platelet reactivity.[5]
-
Variability in patient response to prasugrel.
-
Discrepancies between pharmacokinetic and pharmacodynamic measurements.
In preclinical research, this interference could lead to misinterpretation of in vitro and in vivo experimental results if the concentrations of both metabolites are not considered.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected platelet inhibition in in vitro assays.
Possible Cause: Interference from the intermediate metabolite R-95913.
Troubleshooting Steps:
-
Quantify Metabolite Concentrations: If using plasma or serum from subjects treated with prasugrel, it is crucial to measure the concentrations of both this compound (PAM) and R-95913 (PIM) using a validated LC-MS/MS method.[6][7][8] The ratio of PAM to PIM can be a better predictor of platelet inhibition than the concentration of PAM alone.[4]
-
Use Purified Metabolites: For in vitro experiments, utilize purified this compound and R-95913 to control for the concentrations of each metabolite precisely. This will allow for a direct assessment of the antagonistic effect of R-95913.
-
Review Assay Protocol: Ensure that the platelet aggregation assay protocol is optimized for thienopyridine-treated samples. Pay close attention to agonist concentrations (e.g., ADP) and incubation times.
Issue 2: Discrepancies between pharmacokinetic (PK) and pharmacodynamic (PD) data.
Possible Cause: The presence of R-95913 is affecting the pharmacodynamic readout (platelet aggregation) without altering the pharmacokinetic profile of the active metabolite this compound.
Troubleshooting Steps:
-
Analyze the PAM/PIM Ratio: As mentioned previously, the ratio of the active metabolite to the intermediate metabolite can provide a more accurate correlation with the observed pharmacodynamic effect.[4]
-
Consider Timing of Sample Collection: The plasma concentrations of prasugrel metabolites change over time. Ensure that PK and PD samples are collected at the same time points to allow for a meaningful comparison.
-
Evaluate Other Factors: Rule out other potential causes for PK/PD disconnect, such as genetic polymorphisms in CYP enzymes (though less of a factor for prasugrel compared to clopidogrel), drug-drug interactions, and patient-specific factors.[5]
Issue 3: Unexpected variability in bioanalytical quantification of prasugrel metabolites.
Possible Cause: Issues with sample collection, processing, or the analytical method.
Troubleshooting Steps:
-
Stabilize the Active Metabolite: The active metabolite this compound is unstable in blood and plasma. Derivatization with an agent like 2-bromo-3'-methoxyacetophenone immediately after collection is essential to ensure its stability during sample processing and storage.[6][7][8]
-
Optimize LC-MS/MS Method:
-
Internal Standard: Use a stable, isotopically labeled internal standard for both this compound and R-95913 to correct for matrix effects and variations in extraction efficiency.
-
Chromatography: Ensure adequate chromatographic separation of the metabolites from other endogenous plasma components to minimize ion suppression.[9]
-
Matrix Effects: Evaluate and minimize matrix effects by optimizing the sample extraction procedure (e.g., solid-phase extraction vs. liquid-liquid extraction).[9]
-
-
Validate the Assay: Thoroughly validate the bioanalytical method for linearity, accuracy, precision, and stability according to regulatory guidelines.[6][10]
Data Presentation
Table 1: Pharmacokinetic Parameters of Prasugrel Metabolites
| Parameter | R-95913 (Intermediate Metabolite) | This compound (Active Metabolite) |
| Time to Peak (Tmax) | ~0.5 hours | ~0.5 hours |
| Half-life (t1/2) | Varies, precursor to active metabolite | ~7.4 hours (range 2-15 hours) |
Data compiled from multiple sources.
Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by R-95913
| CYP Enzyme | Inhibition Constant (Ki) |
| CYP2C9 | 7.2 µM |
| CYP2C19 | 15 µM |
| CYP2D6 | 82 µM |
| CYP3A | 18 µM |
| CYP1A2 | No inhibition observed |
Data from in vitro studies. These Ki values are reported to be 3.8- to 43-fold higher than circulating concentrations in humans, suggesting a low potential for clinically significant drug-drug interactions.[11][12]
Experimental Protocols
Protocol 1: Quantification of Prasugrel Metabolites (R-95913 and this compound) in Human Plasma by LC-MS/MS
This protocol provides a general outline. Specific parameters should be optimized and validated for the instrument and reagents used.
1. Sample Collection and Stabilization:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately after collection, add a stabilizing agent for this compound, such as 2-bromo-3'-methoxyacetophenone, to prevent its degradation.[6][8]
-
Centrifuge to separate plasma and store at -70°C until analysis.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
Add an internal standard solution (e.g., stable isotope-labeled this compound and R-95913) to each plasma sample.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the metabolites with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for R-95913, this compound, and their internal standards.
-
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of R-95913 and this compound in the unknown samples by interpolation from the calibration curve.
Protocol 2: In Vitro Assessment of R-95913 Interference on Platelet Aggregation using Light Transmission Aggregometry (LTA)
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
2. Platelet Aggregation Assay:
-
Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10^9/L) using PPP.
-
Pre-warm PRP samples to 37°C in an aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
To test for interference, pre-incubate PRP with varying concentrations of R-95913 for a specified time (e.g., 5 minutes).
-
Add a fixed, sub-maximal concentration of this compound and incubate for a further period (e.g., 2 minutes).
-
Induce platelet aggregation by adding a standard agonist, such as ADP (e.g., 5-20 µM).
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
3. Data Analysis:
-
Measure the maximum platelet aggregation (%) for each condition.
-
Compare the aggregation in the presence of this compound alone to the aggregation in the presence of both this compound and R-95913 to determine the extent of inhibition by R-95913.
Mandatory Visualizations
Caption: Metabolic activation of prasugrel and the dual interaction of its metabolites with the P2Y12 receptor.
Caption: Simplified P2Y12 signaling pathway showing points of inhibition by prasugrel metabolites.
Caption: Logical workflow for troubleshooting unexpected results in prasugrel experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. High On-Treatment Platelet Reactivity Associated With Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of prasugrel active metabolite this compound in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interactions of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, with the cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: R-138727 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying R-138727, the active metabolite of prasugrel.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most widely used and validated method for the quantification of this compound in biological matrices, such as human plasma, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte.
Q2: What are the typical lower and upper limits of quantification (LLOQ and ULOQ) for this compound?
A2: For bioanalytical methods using LC-MS/MS, the LLOQ for this compound is typically around 0.5 ng/mL, and the ULOQ can be up to 250 ng/mL.[2][3] Samples with concentrations exceeding the ULOQ require dilution before re-analysis.[2][3]
Q3: Is this compound stable in biological samples?
A3: The stability of this compound in solution has been evaluated, with studies indicating that it can be stable for at least 24 hours under specific storage conditions.[4] However, it is crucial to perform stability assessments under your specific experimental conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Q4: What is the mechanism of action of this compound?
A4: this compound is an irreversible antagonist of the P2Y12 receptor on platelets.[5][6] It covalently binds to cysteine residues (Cys97 and Cys175) on the receptor, preventing its activation by adenosine diphosphate (ADP) and subsequently inhibiting platelet aggregation.[5][7]
Troubleshooting Guide
This guide addresses common issues that may arise during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal mass spectrometry parameters. 2. Inefficient ionization of this compound. 3. Degradation of the analyte. 4. Poor extraction recovery. | 1. Optimize MS parameters (e.g., collision energy, declustering potential). 2. Use electrospray ionization (ESI) in positive mode. 3. Ensure proper sample handling and storage to minimize degradation. Prepare fresh stock solutions. 4. Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. |
| High Background Noise / Poor Selectivity | 1. Matrix effects from plasma components. 2. Contamination from solvents or labware. 3. Suboptimal chromatographic separation. | 1. Develop a more efficient sample clean-up procedure. 2. Use high-purity solvents and thoroughly clean all labware. 3. Optimize the HPLC gradient, flow rate, and column chemistry to better separate this compound from interfering substances. |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. Instability of this compound in the autosampler. | 1. Standardize all steps of the sample preparation workflow. Use an internal standard to normalize for variability. 2. Perform regular instrument calibration and maintenance. 3. Keep the autosampler at a controlled, cool temperature. Evaluate the stability of processed samples in the autosampler over the expected run time. |
| Peak Tailing or Asymmetry in Chromatogram | 1. Poor column performance. 2. Incompatible mobile phase pH. 3. Overloading of the analytical column. | 1. Replace the HPLC column with a new one of the same type. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
A validated LC-MS/MS method for the determination of this compound in human plasma typically involves the following steps:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Perform a protein precipitation step, often with a solvent like acetonitrile.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.
-
Add an appropriate internal standard (e.g., trandolapril) early in the process to account for extraction variability.[1]
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
A typical chromatographic run time is under 4 minutes.[1]
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
-
Visualizations
Caption: Metabolic activation pathway of prasugrel to its active metabolite, this compound.
Caption: Mechanism of action of this compound at the platelet P2Y12 receptor.
References
- 1. Analysis of prasugrel active metabolite this compound in human plasma: a sensitive, highly selective and fast LC-MS/MS method. | Semantic Scholar [semanticscholar.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting inconsistent results in platelet aggregation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during platelet aggregation assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors that can lead to inconsistent platelet aggregation results?
A1: Inconsistent results in platelet aggregation assays are frequently traced back to pre-analytical variables. Careful control of these factors is crucial for reliable data. The most critical factors include:
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Patient-Related Factors: A patient's physiological state and lifestyle can significantly impact platelet function. It is essential to collect information on medications (especially anti-inflammatory drugs and antidepressants), diet (e.g., high-fat meals, caffeine, garlic), and recent physical or mental stress.[1][2][3] It is recommended that patients fast and avoid platelet-inhibiting substances before blood collection.[1][2]
-
Blood Collection Technique: The method of blood collection must be standardized. An atraumatic venipuncture is essential to prevent premature platelet activation.[4][5] The correct blood-to-anticoagulant ratio (typically 9:1 for 3.2% sodium citrate) must be maintained.[4]
-
Sample Handling and Storage: Platelet samples are highly sensitive to temperature and time. Samples should be maintained at room temperature (18-24°C) and processed promptly, ideally within 30 minutes to 4 hours of collection.[2][4][6] Cooling can activate platelets, while prolonged storage can lead to a decrease in aggregation response.[2][3]
Q2: My platelet aggregation response is unexpectedly low or absent for all agonists. What are the potential causes?
A2: A universally low or absent aggregation response can be alarming. Here are the common culprits:
-
Improper Sample Preparation: This is a primary suspect. Ensure that the platelet-rich plasma (PRP) was prepared correctly. Incorrect centrifugation speed or time can lead to a low platelet count in the PRP.[5][7] Also, verify that the platelet count in the PRP is within the optimal range (typically 150-500 x 10⁹/L).[8][9]
-
Instrument Malfunction: Check the aggregometer's settings. Incorrect temperature (should be 37°C), stirring speed, or calibration can lead to erroneous results.[10][11][12] Ensure the instrument was properly blanked using platelet-poor plasma (PPP).[13]
-
Reagent Issues: The agonists used to induce aggregation may have expired, been improperly stored, or prepared at the wrong concentration.[4][12] Always check the expiration dates and follow the manufacturer's instructions for reconstitution and storage.
-
Patient's Clinical Condition: The patient may have a severe platelet function disorder, such as Glanzmann thrombasthenia, which is characterized by a lack of aggregation to all agonists except ristocetin.[9][14] A thorough review of the patient's clinical history is warranted.
Q3: I'm observing a biphasic aggregation pattern with some agonists but not others. How do I interpret this?
A3: The presence or absence of a secondary wave of aggregation provides valuable diagnostic information.
-
Understanding Biphasic Aggregation: The initial, reversible wave of aggregation is due to direct platelet activation by the agonist. The second, irreversible wave is the result of the release of endogenous agonists (like ADP and thromboxane A2) from the platelet granules, which then amplify the aggregation response.[15][16]
-
Agonist-Specific Responses:
-
ADP: At low concentrations, ADP typically induces a primary wave of aggregation that may be reversible. A secondary wave indicates the release of platelet granule contents.[2]
-
Epinephrine: This agonist often produces a biphasic response. The absence of a second wave can be an early indicator of a platelet secretion defect.[17]
-
Collagen: Collagen characteristically shows a lag phase followed by a single, robust aggregation wave.[2]
-
-
Troubleshooting: If you expect a biphasic response but only see a primary wave, consider the possibility of a platelet secretion defect or the effect of medications that inhibit the secondary aggregation pathway (e.g., aspirin).[14]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing | Ensure the PRP sample is adequately mixed before aliquoting. Gently invert the PRP tube several times. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. Avoid introducing air bubbles into the cuvettes.[4] |
| Instrument Fluctuation | Check for fluctuations in the aggregometer's light source or temperature. Run quality control checks as per the manufacturer's guidelines.[18] |
| Platelet Activation During Handling | Handle PRP gently to avoid spurious activation. Use wide-bore pipette tips.[19] |
Issue 2: No Aggregation with Ristocetin
| Potential Cause | Troubleshooting Steps |
| Von Willebrand Disease (VWD) or Bernard-Soulier Syndrome (BSS) | This is a classic finding for these disorders. Ristocetin-induced agglutination requires functional von Willebrand factor (VWF) and the platelet glycoprotein Ib-IX-V complex.[9][14] |
| Low Ristocetin Concentration | Verify the concentration of the ristocetin reagent. Different concentrations are used to diagnose different subtypes of VWD.[13] |
| Incorrect Reagent Preparation | Ensure the ristocetin was reconstituted correctly and has not expired. |
Issue 3: Spontaneous Platelet Aggregation (SPA)
| Potential Cause | Troubleshooting Steps |
| Traumatic Venipuncture | A difficult blood draw can activate platelets. A new sample from a clean venipuncture may be necessary.[20] |
| Sample Contamination | Ensure all tubes and pipette tips are clean and free of contaminants that could activate platelets. |
| Underlying Clinical Condition | SPA can be associated with certain prothrombotic conditions. Correlate with the patient's clinical history. |
| Delayed Testing | Processing samples after a prolonged delay can sometimes lead to spontaneous aggregation.[3] |
Experimental Protocols
Light Transmission Aggregometry (LTA) Protocol
This protocol provides a general methodology for performing LTA. Specific parameters may need to be optimized based on the instrument and reagents used.
-
Sample Preparation:
-
Collect whole blood in a 3.2% sodium citrate tube.[4]
-
Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[2][7]
-
Transfer the PRP to a clean polypropylene tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[2]
-
-
Assay Procedure:
-
Pre-warm the aggregometer to 37°C.[8]
-
Pipette PRP into a cuvette with a stir bar.
-
Place a cuvette with PPP into the reference well to set 100% aggregation (0% light transmission).
-
Place the PRP cuvette in the sample well to set 0% aggregation (100% light transmission).
-
Allow the PRP to equilibrate for at least 1-5 minutes with stirring.[8]
-
Add the agonist to the PRP cuvette and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The primary parameters to analyze are the maximum aggregation percentage, the slope of the aggregation curve, and the area under the curve.[18]
-
Data Presentation
Table 1: Common Agonists and Their Mechanisms of Action
| Agonist | Receptor(s) | Primary Signaling Pathway | Expected Aggregation Pattern |
| ADP | P2Y1, P2Y12 | Gq, Gi | Biphasic (low concentration), Monophasic (high concentration) |
| Collagen | GPVI, α2β1 | ITAM-based signaling | Lag phase followed by monophasic wave |
| Arachidonic Acid | N/A (metabolized) | Thromboxane A2 formation | Monophasic |
| Epinephrine | α2A-adrenergic | Gi | Biphasic |
| Ristocetin | N/A (induces VWF binding to GPIb) | Agglutination (not true aggregation) | Monophasic |
| Thrombin | PAR1, PAR4 | Gq, G12/13 | Monophasic |
Visualizations
Caption: Troubleshooting logic for inconsistent platelet aggregation results.
Caption: Standard workflow for Light Transmission Aggregometry (LTA).
Caption: Simplified platelet activation signaling pathway.
References
- 1. cdn0.scrvt.com [cdn0.scrvt.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. biodatacorp.com [biodatacorp.com]
- 4. Platelet Aggregation | HE [hematology.mlsascp.com]
- 5. captodayonline.com [captodayonline.com]
- 6. Platelet Aggregation with Interpretation [testguide.labmed.uw.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Sources of variability in dose response platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fritsmafactor.com [fritsmafactor.com]
- 14. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nascola.com [nascola.com]
- 19. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
Technical Support Center: Minimizing Variability in R-138727 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving R-138727, the active metabolite of Prasugrel.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active thiol-containing metabolite of the prodrug Prasugrel.[1][2] It acts as an irreversible antagonist of the P2Y12 receptor, a key receptor in platelet activation and aggregation.[1][2][3] this compound forms a covalent bond with cysteine residues (Cys97 and Cys175) on the P2Y12 receptor, leading to its irreversible inhibition.[4] This inhibition prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, ultimately reducing platelet aggregation.[2][3]
Q2: What are the common functional assays used to assess this compound activity?
A2: Common functional assays for this compound include:
-
Platelet Aggregation Assays: Measures the ability of this compound to inhibit ADP-induced aggregation of platelets in platelet-rich plasma (PRP) or whole blood.[5]
-
cAMP Assays: In cells expressing the P2Y12 receptor (like CHO cells), activation of the receptor by an agonist leads to inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This compound's inhibitory effect can be quantified by measuring the restoration of cAMP levels.[4][6]
-
VASP (Vasodilator-Stimulated Phosphoprotein) Phosphorylation Assays: P2Y12 receptor activation leads to dephosphorylation of VASP. The inhibitory effect of this compound can be measured by assessing the level of VASP phosphorylation using flow cytometry.[5]
-
Radioligand Binding Assays: These assays measure the ability of this compound to displace the binding of a radiolabeled P2Y12 agonist (e.g., [³³P] 2-MeSADP) to the receptor.[5]
Q3: What are the primary sources of variability in this compound functional assays?
A3: Variability in these assays can stem from several factors:
-
Biological Variability: Differences in platelet donors (for aggregation assays), cell line passage number, and cell health.[7][8]
-
Reagent Handling: Inconsistent concentration of this compound, ADP, or other reagents due to improper storage or pipetting errors.[7] this compound is a thiol-containing compound and may be sensitive to oxidation.
-
Assay Protocol Execution: Variations in incubation times, temperature, and cell seeding density.[7][9]
-
Data Analysis: Inconsistent methods for calculating IC50 values or other parameters.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Q: My calculated IC50 values for this compound are inconsistent across experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Cell Health and Passage Number:
-
Reagent Preparation and Storage:
-
Solution: Prepare fresh dilutions of this compound and ADP for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect them from light.[7] For this compound, consider storage conditions that minimize oxidation, such as storing under an inert gas.
-
-
Pipetting Accuracy:
-
Solution: Calibrate your pipettes regularly.[7] Use reverse pipetting for viscous solutions and ensure consistent pipetting technique across all wells.
-
-
Incubation Times:
-
Solution: Precisely control all incubation times. For irreversible inhibitors like this compound, the pre-incubation time with the cells or platelets is critical and should be kept consistent.[11]
-
Issue 2: High Background Signal in the Assay
Q: I am observing a high signal in my negative control wells, leading to a low assay window. How can I reduce the background?
A: High background can mask the true effect of your compound. Consider the following:
-
Cell Seeding Density:
-
Solution: Optimize the cell seeding density. Too many cells can lead to high background signals.[7] Perform a cell titration experiment to find the optimal cell number that gives a good signal-to-background ratio.
-
-
Washing Steps:
-
Solution: Ensure adequate washing steps to remove unbound reagents. Increase the number or volume of washes if necessary.
-
-
Blocking (for antibody-based assays):
-
Solution: If using an antibody-based detection method (e.g., in some VASP assays), ensure that the blocking step is sufficient. You may need to optimize the blocking buffer and incubation time.[9]
-
-
Autofluorescence:
-
Solution: In fluorescence-based assays, check for autofluorescence from your cells or the compound itself.[7] If present, you may need to use a different detection method or subtract the background fluorescence.
-
Issue 3: Low or No Response to this compound
Q: I am not observing the expected inhibitory effect of this compound. What should I check?
A: A lack of response could be due to issues with the compound, the cells, or the assay itself.
-
Compound Integrity:
-
Solution: Verify the identity and purity of your this compound stock. Ensure it has been stored correctly to prevent degradation.[12]
-
-
P2Y12 Receptor Expression:
-
Solution: Confirm that the cells you are using express a functional P2Y12 receptor. For recombinant cell lines, verify the expression level.
-
-
Agonist Concentration:
-
Solution: Ensure that the concentration of the agonist (e.g., ADP) is appropriate. The agonist concentration should ideally be at or near its EC80 to provide a sufficient window for observing inhibition.
-
-
Assay Conditions:
-
Solution: Review your assay protocol to ensure all steps were performed correctly, including the addition of all necessary reagents.
-
Data Presentation
Table 1: Impact of Cell Passage Number on this compound IC50 in a cAMP Assay
| Cell Passage Number | This compound IC50 (nM) | Standard Deviation |
| 5 | 85.2 | 5.1 |
| 10 | 92.7 | 6.8 |
| 20 | 155.4 | 25.3 |
| 30 | 320.1 | 65.7 |
This table illustrates the potential impact of cell passage number on the apparent potency of this compound. Higher passage numbers can lead to increased variability and a rightward shift in the IC50 value.
Table 2: Effect of Pre-incubation Time on this compound Inhibition of Platelet Aggregation
| Pre-incubation Time (minutes) | % Inhibition (at 100 nM this compound) | Standard Deviation |
| 5 | 45.2 | 8.7 |
| 15 | 75.8 | 4.2 |
| 30 | 88.1 | 2.5 |
| 60 | 90.5 | 2.1 |
This table demonstrates the time-dependent nature of the irreversible inhibition by this compound. Consistent pre-incubation times are crucial for reproducible results.
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
This protocol is for measuring the inhibition of ADP-induced human platelet aggregation by this compound using a light transmission aggregometer.
Materials:
-
Freshly drawn human blood from healthy, consenting donors who have not taken antiplatelet medication.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (in DMSO).
-
ADP stock solution (in saline).
-
Saline.
-
Aggregometer and cuvettes with stir bars.
Methodology:
-
PRP Preparation: Collect whole blood into tubes containing sodium citrate. Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a new tube.
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Procedure: a. Add PRP to the aggregometer cuvettes with stir bars and allow it to equilibrate at 37°C for 5 minutes. b. Add various concentrations of this compound or vehicle (DMSO) to the PRP and pre-incubate for a defined period (e.g., 15 minutes). c. Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 5-20 µM). d. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximum aggregation for each concentration of this compound. Calculate the percentage inhibition relative to the vehicle control. Plot the % inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: cAMP-Based P2Y12 Receptor Functional Assay
This protocol describes a method to assess this compound activity in CHO cells stably expressing the human P2Y12 receptor.
Materials:
-
CHO-P2Y12 cells.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
P2Y12 receptor agonist (e.g., 2-MeSADP).
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Methodology:
-
Cell Seeding: Seed CHO-P2Y12 cells into a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Compound Addition: a. Remove the culture medium and wash the cells with assay buffer. b. Add various concentrations of this compound or vehicle (DMSO) to the cells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of 2-MeSADP (e.g., EC80) and forskolin (to stimulate cAMP production) to the wells. Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Convert the raw data to cAMP concentrations. Normalize the data to the control wells (forskolin alone and forskolin + 2-MeSADP). Plot the normalized response against the this compound concentration to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. youtube.com [youtube.com]
- 11. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: R-138727 Stereoisomer Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of R-138727 stereoisomer purity on experimental outcomes. This compound, the active metabolite of the antiplatelet prodrug prasugrel, is an irreversible antagonist of the P2Y12 receptor. It possesses two chiral centers, resulting in four distinct stereoisomers: (R,S), (R,R), (S,S), and (S,R). The stereochemical configuration of this compound is a critical factor influencing its pharmacological activity, and therefore, the purity of individual stereoisomers can significantly impact the interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the significance of this compound stereoisomerism?
A1: The four stereoisomers of this compound exhibit differential inhibitory activity against the P2Y12 receptor. The antiplatelet effects of this compound are largely dependent on its (R,S)-isomer, which is the most potent, followed by the (R,R)-isomer.[1] Consequently, the enantiomeric purity of a given sample of this compound will directly influence its observed biological activity. In vivo, the metabolic formation of this compound from prasugrel is stereoselective, with the more pharmacologically potent (R,S) and (R,R) isomers accounting for approximately 84% of the total active metabolite.[2][3]
Q2: How does the purity of this compound stereoisomers affect experimental results?
A2: Using a mixture of this compound stereoisomers with an unknown or inconsistent ratio can lead to significant variability in experimental data. For instance, a batch with a higher proportion of the less active (S,S) and (S,R) isomers will exhibit weaker P2Y12 inhibition compared to a batch enriched in the (R,S) isomer. This can affect dose-response curves, IC50 determinations, and the overall assessment of the compound's efficacy. For reproducible and accurate results, it is crucial to use this compound with a well-defined and consistent stereoisomeric composition.
Q3: What is the mechanism of action of this compound?
A3: this compound is an irreversible inhibitor of the P2Y12 receptor, a key receptor in ADP-mediated platelet activation and aggregation.[1][4] this compound covalently binds to cysteine residues (Cys97 and Cys175) on the P2Y12 receptor, leading to a conformational change that prevents ADP from binding and initiating downstream signaling pathways that lead to platelet aggregation.[4] The potent and irreversible nature of this interaction results in a sustained antiplatelet effect.[4][5]
Q4: Are there commercially available standards for individual this compound stereoisomers?
A4: The availability of individual, pure stereoisomers of this compound may be limited. Researchers should consult with specialized chemical suppliers for the availability of these standards. The use of a racemic mixture or mixtures with known ratios of stereoisomers can be an alternative, provided the composition is well-characterized.
Data Presentation
Table 1: Relative Potency of this compound Stereoisomers and Mixtures
| Compound/Mixture | Stereoisomer Composition | Relative Potency (P2Y12 Inhibition) | Notes |
| (R,S)-isomer | Pure (R,S) | Most Potent | The primary contributor to the antiplatelet activity of this compound.[1] |
| (R,R)-isomer | Pure (R,R) | Potent | Second most potent isomer.[1] |
| This compound | Mixture of all 4 stereoisomers | Potent (IC50 < 1 µM) | The overall activity is high due to the presence of the (R,S) and (R,R) isomers.[4] |
| R-99224 | Mixture of (R,S)- and (S,R)-isomers | More potent than this compound | The enrichment of the most potent (R,S)-isomer leads to higher overall activity compared to the full mixture.[1] |
| R-100364 | Mixture of (R,R)- and (S,S)-isomers | Significantly less potent than this compound | The presence of the less active (S,S)-isomer reduces the overall activity.[1] |
Mandatory Visualization
Caption: P2Y12 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Chiral Separation of this compound Stereoisomers by HPLC (with Derivatization)
This protocol is based on a validated method for the separation of this compound stereoisomers in human plasma and involves a derivatization step to stabilize the molecule and facilitate chiral separation.[2][3]
1. Sample Preparation and Derivatization: a. To stabilize the thiol group of this compound, derivatization should be performed immediately after sample collection (e.g., blood collection). b. A suitable derivatizing agent is bromomethoxyacetophenone. c. The specific reaction conditions (e.g., concentration of derivatizing agent, reaction time, temperature, and pH) should be optimized for the experimental matrix.
2. HPLC System and Column: a. HPLC System: A standard HPLC system with a UV or mass spectrometric detector. b. Chiral Stationary Phase (CSP): A polysaccharide-based CSP is often effective for this class of compounds. Examples include cellulose or amylose-based columns (e.g., Chiralcel®, Chiralpak®). The choice of the specific CSP will require screening. c. Column Dimensions: Typical analytical columns (e.g., 250 mm x 4.6 mm, 5 µm particle size) are suitable.
3. Chromatographic Conditions: a. Mobile Phase: A normal-phase mobile phase is commonly used for polysaccharide-based CSPs. A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). b. Mobile Phase Additives: To improve peak shape and resolution, especially for acidic or basic analytes, small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive may be required. c. Flow Rate: A flow rate of 0.5-1.5 mL/min is a typical starting point for analytical columns. d. Temperature: Column temperature should be controlled, typically between 20-40°C. e. Detection: UV detection at a wavelength where this compound and its derivatives absorb, or for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).
4. Method Validation: a. The method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantification according to standard guidelines.
Caption: Experimental Workflow for Chiral HPLC Separation of this compound.
Troubleshooting Guides
Troubleshooting Chiral HPLC Separations
Issue 1: Poor or No Resolution of Stereoisomers
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based). No single CSP is universal, and selection is often empirical.
-
-
Possible Cause: Incorrect mobile phase composition.
-
Solution:
-
Normal Phase: Vary the ratio of the non-polar solvent to the polar modifier. Try different alcohols (e.g., ethanol, isopropanol, n-butanol) as modifiers.
-
Reversed Phase: Adjust the ratio of aqueous buffer to organic solvent (e.g., acetonitrile, methanol). Modify the pH of the aqueous phase.
-
-
-
Possible Cause: Suboptimal temperature.
-
Solution: Vary the column temperature. Lower temperatures often improve resolution but may increase analysis time and backpressure.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Add a mobile phase modifier. For acidic compounds, add a small amount of a stronger acid (e.g., trifluoroacetic acid). For basic compounds, add a small amount of a base (e.g., diethylamine).
-
-
Possible Cause: Sample overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause: Incompatibility between the sample solvent and the mobile phase.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar polarity.
-
Issue 3: Irreproducible Retention Times
-
Possible Cause: Inconsistent mobile phase preparation.
-
Solution: Ensure accurate and consistent preparation of the mobile phase, including the precise measurement of all components. Degas the mobile phase thoroughly.
-
-
Possible Cause: Column equilibration issues.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important when changing mobile phase compositions.
-
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
Caption: Logical Flow for Troubleshooting Chiral HPLC Separations.
References
- 1. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Stereoselective Metabolism of Prasugrel in Humans Using a Novel Chiral Liquid Chromatography-Tandem Mass Spectrometry Method | Semantic Scholar [semanticscholar.org]
- 3. Stereoselective metabolism of prasugrel in humans using a novel chiral liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing R-138727 Degradation During Sample Preparation
For researchers, scientists, and drug development professionals working with the active metabolite of prasugrel, R-138727, ensuring its stability during sample preparation is critical for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is the pharmacologically active metabolite of the antiplatelet drug prasugrel. It contains a reactive thiol (-SH) group, which is highly susceptible to oxidation. This oxidation can lead to the formation of disulfide bonds with other thiol-containing molecules (such as glutathione in plasma) or other degradation products, rendering the molecule inactive and leading to inaccurate quantification in bioanalytical assays.
Q2: What are the main factors that contribute to the degradation of this compound?
A2: The primary factors contributing to the degradation of this compound are:
-
Oxidation: The thiol group can be easily oxidized, especially in biological matrices.
-
Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation.
-
pH: The stability of the thiol group is pH-dependent.
-
Matrix Components: Endogenous components in biological samples, such as enzymes and other thiol-containing molecules, can react with this compound.
Q3: How can I prevent the degradation of this compound during sample collection and handling?
A3: To minimize degradation, it is crucial to stabilize the thiol group immediately upon sample collection. This is most effectively achieved through derivatization. Additionally, keeping the samples cold (e.g., on ice) and processing them promptly will slow down degradation.
Q4: What is derivatization and why is it necessary for this compound analysis?
A4: Derivatization is a chemical reaction that modifies the analyte to make it more stable and suitable for analysis. For this compound, derivatization of the thiol group is essential to prevent its oxidation and to ensure accurate quantification. A common derivatizing agent is N-ethylmaleimide (NEM), which forms a stable thioether bond with the thiol group of this compound.
Q5: What are the recommended storage conditions for this compound samples?
A5: Once derivatized, this compound samples exhibit significantly improved stability. For long-term storage, freezing at -20°C or -80°C is recommended. The derivatized form of this compound has been shown to be stable in human plasma for at least 3 months when stored at -20°C[1]. Stock solutions of the related compound, trans-R-138727, are stable for 6 months at -80°C and for 1 month at -20°C[2].
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound peak | Degradation of this compound: The sample was not stabilized quickly enough after collection. | - Derivatize the sample with a thiol-reactive agent like N-ethylmaleimide (NEM) immediately after collection.- Keep samples on ice during handling and processing. |
| Incomplete derivatization: The derivatization reaction did not go to completion. | - Optimize the derivatization protocol: ensure a sufficient molar excess of the derivatizing agent, and optimize reaction time and temperature.- Ensure the derivatizing agent solution is fresh and has been stored correctly. | |
| Issues with LC-MS/MS analysis: The analytical instrument is not properly calibrated or the method is not optimized. | - Verify the LC-MS/MS method parameters, including the mobile phase, column, and mass transitions.- Run a system suitability test with a known standard of derivatized this compound. | |
| Poor reproducibility of results | Inconsistent sample handling: Variations in the time between sample collection and stabilization. | - Standardize the sample handling and preparation protocol across all samples.- Use an internal standard to account for variability in extraction and analysis. |
| Variable derivatization efficiency: Inconsistent reaction conditions. | - Ensure precise and consistent addition of the derivatizing agent to all samples.- Maintain a constant temperature and reaction time for the derivatization step. | |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products: Incomplete stabilization leading to the formation of oxidized this compound or other adducts. | - Improve the efficiency of the derivatization step by optimizing the protocol.- Ensure the sample matrix does not contain interfering substances. |
| Side reactions of the derivatizing agent: The derivatizing agent may react with other components in the sample matrix. | - Use a more selective derivatizing agent if possible.- Optimize the sample cleanup procedure to remove interfering substances before derivatization. |
Experimental Protocols
Detailed Protocol for Sample Collection, Derivatization, and Preparation for LC-MS/MS Analysis
This protocol provides a detailed methodology for the stabilization and preparation of plasma samples containing this compound for subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Blood collection tubes containing an appropriate anticoagulant (e.g., EDTA).
-
N-ethylmaleimide (NEM) solution (100 mM in a suitable solvent like acetonitrile or DMSO).
-
Internal Standard (IS) solution (a suitable analog of this compound).
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid (FA), LC-MS grade.
-
Water, ultrapure.
-
Centrifuge capable of reaching >10,000 x g.
-
Vortex mixer.
-
Autosampler vials.
2. Sample Collection and Initial Handling:
-
Collect whole blood samples in anticoagulant-containing tubes.
-
Immediately after collection, place the tubes on ice to minimize enzymatic activity and chemical degradation.
-
Process the samples as soon as possible, ideally within 30 minutes of collection.
3. Derivatization of this compound in Plasma:
-
Centrifuge the whole blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a clean microcentrifuge tube.
-
To 100 µL of plasma, add 10 µL of the 100 mM NEM solution. The molar excess of NEM is crucial for complete derivatization.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
Incubate the sample at room temperature for 15-30 minutes to allow the derivatization reaction to proceed to completion.
4. Protein Precipitation and Sample Extraction:
-
Add the internal standard solution to the derivatized plasma sample.
-
Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL for 100 µL of plasma) to precipitate the plasma proteins.
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
5. Sample Preparation for LC-MS/MS Analysis:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex the sample to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Prasugrel Metabolism and this compound Formation
The following diagram illustrates the metabolic activation of prasugrel to its active metabolite, this compound.
Caption: Metabolic pathway of prasugrel to this compound.
P2Y12 Receptor Signaling Pathway Inhibition by this compound
This diagram shows the signaling pathway of the P2Y12 receptor and its inhibition by this compound.
References
Validation & Comparative
Potency Showdown: R-138727 vs. Clopidogrel's Active Metabolite in P2Y12 Receptor Inhibition
A head-to-head comparison of the in vitro potency of two key antiplatelet agents, R-138727, the active metabolite of prasugrel, and the active metabolite of clopidogrel, reveals similar efficacy in the direct inhibition of ADP-induced platelet aggregation. This guide provides a detailed analysis of their comparative potency, the experimental protocols used for this determination, and an overview of the targeted signaling pathway.
This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of P2Y12 receptor antagonists. The data presented is based on in vitro studies and aims to provide an objective comparison to inform further research and development.
Quantitative Comparison of In Vitro Potency
The inhibitory potency of this compound and the active metabolite of clopidogrel on ADP-induced platelet aggregation has been directly compared in preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a key study, providing a quantitative measure of their respective potencies.
| Compound | IC50 (μM) for ADP-induced Platelet Aggregation (in rat platelets) | Reference |
| This compound (Prasugrel Active Metabolite) | 1.8 | [1] |
| Clopidogrel Active Metabolite | 2.4 | [1] |
It is important to note that while the in vivo antiplatelet effect of prasugrel is significantly more potent than that of clopidogrel, this difference is primarily attributed to the more efficient generation of its active metabolite, this compound.[1] The in vitro data suggests that the active metabolites themselves possess comparable intrinsic potency in inhibiting platelet aggregation.[1] this compound is an irreversible inhibitor of the P2Y12 receptor.[2] Clopidogrel's active metabolite is one of four stereoisomers, with the H4 isomer being the most clinically significant.[3]
Experimental Protocols
The determination of the IC50 values for this compound and the clopidogrel active metabolite was conducted using an in vitro ADP-induced platelet aggregation assay. The following is a detailed description of the typical methodology employed in such studies.
Objective:
To determine the concentration of this compound and clopidogrel active metabolite required to inhibit 50% of ADP-induced platelet aggregation in vitro.
Materials:
-
Blood samples (from rats in the cited study)[1]
-
Anticoagulant (e.g., 3.2% trisodium citrate)
-
Adenosine diphosphate (ADP)
-
This compound
-
Clopidogrel active metabolite
-
Platelet-rich plasma (PRP)
-
Light transmission aggregometer
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from the subjects and mixed with an anticoagulant.
-
The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the platelet-rich plasma from red and white blood cells.
-
The resulting supernatant, the PRP, is carefully collected.
-
-
Platelet Aggregation Assay:
-
The PRP is placed in the cuvettes of a light transmission aggregometer and warmed to 37°C.
-
A baseline light transmission is established for each sample.
-
Varying concentrations of the test compounds (this compound or clopidogrel active metabolite) are added to the PRP and incubated for a specified period.
-
Platelet aggregation is then induced by adding a standard concentration of ADP (e.g., 10 μM).[1]
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis:
-
The maximum aggregation for each concentration of the test compound is determined.
-
The percentage of inhibition of platelet aggregation is calculated relative to a control sample containing no inhibitor.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
The diagram above illustrates the central role of the P2Y12 receptor in ADP-mediated platelet activation. Adenosine diphosphate (ADP) binds to and activates the P2Y12 receptor, a G-protein coupled receptor on the platelet surface. This activation leads to the inhibition of adenylyl cyclase through the Gi protein, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent platelet activation and aggregation. Both this compound and the active metabolite of clopidogrel act as irreversible antagonists of the P2Y12 receptor, thereby blocking this signaling cascade and preventing platelet aggregation.
This flowchart outlines the sequential steps involved in determining the in vitro potency of P2Y12 inhibitors. The process begins with the preparation of platelet-rich plasma from whole blood, followed by the platelet aggregation assay where the inhibitory effects of the compounds are measured, and concludes with the analysis of the data to calculate the IC50 value.
References
- 1. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Battle for P2Y12 Inhibition: R-138727 vs. Ticagrelor
In the landscape of antiplatelet therapy, the P2Y12 receptor on platelets remains a critical target for preventing thrombotic events. This guide provides a detailed comparison of the mechanisms of action of two potent P2Y12 inhibitors: R-138727, the active metabolite of the thienopyridine prasugrel, and ticagrelor, a direct-acting antagonist. This analysis is supported by experimental data to offer researchers and drug development professionals a clear perspective on their distinct pharmacological profiles.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Ticagrelor |
| Drug Class | Thienopyridine (active metabolite) | Cyclopentyltriazolopyrimidine (CPTP) |
| Activation | Prodrug (Prasugrel) requires metabolic activation | Direct-acting, does not require metabolic activation[1] |
| Receptor Binding | Irreversible, covalent bond[2][3] | Reversible, non-covalent binding[1][4] |
| Binding Site | Binds to cysteine residues (Cys97 and Cys175) near the ADP binding site.[5] | Binds to a site distinct from the ADP binding site (allosteric antagonist)[4][6] |
| Kinetics of Inhibition | Sustained inhibition for the lifespan of the platelet | Inhibition levels correlate with plasma concentration[1] |
| Additional Mechanisms | Primarily P2Y12 inhibition | Inhibits equilibrative nucleoside transporter 1 (ENT1), increasing extracellular adenosine[6][7] |
| Agonist/Antagonist Profile | Irreversible antagonist | Reversible antagonist, also exhibits inverse agonist properties[7][8] |
Delving into the Molecular Mechanisms
This compound: The Irreversible Blocker
This compound is the active metabolite of the prodrug prasugrel.[9] Its mechanism hinges on the irreversible blockade of the P2Y12 receptor. This is achieved through the formation of a covalent disulfide bond between the thiol group of this compound and cysteine residues, specifically Cys97 and Cys175, on the P2Y12 receptor.[5] This permanent binding effectively removes the receptor from participating in ADP-mediated signaling for the remainder of the platelet's lifespan.
Ticagrelor: The Reversible, Allosteric Modulator
In contrast, ticagrelor is a direct-acting antagonist that does not require metabolic activation.[1] It binds reversibly to the P2Y12 receptor at a site distinct from the ADP binding pocket, acting as a non-competitive antagonist.[4][6] This allosteric modulation prevents the conformational change in the receptor that is necessary for ADP-induced signaling. Because the binding is reversible, the extent of platelet inhibition by ticagrelor is dependent on its plasma concentration.[1]
A unique aspect of ticagrelor's mechanism is its ability to inhibit the equilibrative nucleoside transporter 1 (ENT1).[6][7] This leads to an increase in the concentration of extracellular adenosine, which can then stimulate adenosine A2A receptors on platelets, further contributing to the antiplatelet effect. Furthermore, some studies have characterized ticagrelor as an inverse agonist, meaning it can reduce the basal activity of the P2Y12 receptor even in the absence of an agonist like ADP.[7][8]
Signaling Pathway Interruption
The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon activation by ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][10] This reduction in cAMP, along with other signaling events, ultimately results in platelet activation and aggregation. Both this compound and ticagrelor disrupt this cascade, albeit through their distinct binding mechanisms.
Experimental Data: A Quantitative Comparison
The following table summarizes key quantitative data from studies comparing the inhibitory effects of this compound and ticagrelor.
| Parameter | This compound | Ticagrelor | Study Reference |
| Inhibition of ADP-induced Platelet Aggregation (IC50) | Less potent in vitro than ticagrelor. | More potent in vitro. | [3] |
| VASP Phosphorylation (Platelet Reactivity Index - PRI %) | Less pronounced platelet inhibition at 16:00 and 20:00 post-dose. | More pronounced platelet inhibition at 16:00 and 20:00 post-dose. | [11] |
| Receptor Binding Affinity (IC50) | 8.27 ± 2.91 μM (for a similar compound) | 0.074 ± 0.038 μM | [12] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 7. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 8. Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5´‐diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Diurnal Variability of Platelet Aggregation in Patients with Myocardial Infarction Treated with Prasugrel and Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Irreversible Binding of R-138727 to the P2Y12 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of R-138727, the active metabolite of the antiplatelet drug prasugrel, with other P2Y12 receptor inhibitors. The focus is on the validation of its irreversible binding mechanism, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent and irreversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1] Its irreversible binding offers a prolonged antiplatelet effect. This guide delves into the experimental validation of this binding mechanism, comparing its performance with the irreversible inhibitor clopidogrel and the reversible inhibitor ticagrelor. Understanding these differences is crucial for the development and application of antiplatelet therapies.
Comparison of P2Y12 Inhibitors
The primary distinction among P2Y12 inhibitors lies in their binding mechanism—either reversible or irreversible. This fundamental difference dictates their duration of action and clinical characteristics. This compound, like the active metabolite of clopidogrel, forms a covalent bond with the P2Y12 receptor, leading to permanent inhibition for the lifespan of the platelet.[2] In contrast, ticagrelor binds reversibly, resulting in a more rapid onset and offset of action.[2]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and its comparators. Direct head-to-head comparisons of kinetic parameters under identical experimental conditions are limited in the available literature. The data presented is a synthesis from multiple sources.
| Inhibitor (Active Metabolite) | Binding Mechanism | IC50 (ADP-induced Platelet Aggregation) | Inactivation Rate (k_inact/K_I) |
| This compound | Irreversible | ~0.3 - 1 µM | Not explicitly reported |
| Clopidogrel Active Metabolite | Irreversible | Variable (generally higher than this compound) | Not explicitly reported |
| Ticagrelor | Reversible | ~0.03 - 0.3 µM[3] | Not Applicable |
Note: IC50 values can vary significantly based on experimental conditions (e.g., ADP concentration). The greater in vivo antiplatelet effects of prasugrel compared to clopidogrel are attributed to more efficient generation of its active metabolite, this compound, as their active metabolites have similar in vitro antiplatelet activity.
Stereoselectivity of this compound
This compound is a mixture of stereoisomers. In vitro studies have demonstrated that the antiplatelet activity is stereoselective, with the (R,S)-isomer being the most potent inhibitor of the P2Y12 receptor. This highlights the importance of stereochemistry in the design and evaluation of irreversible inhibitors.
Experimental Protocols for Validating Irreversible Binding
To validate the irreversible binding of a compound like this compound to the P2Y12 receptor, a series of experiments are typically performed. These include assessing binding affinity, functional inhibition, and the persistence of inhibition after drug removal (washout).
Radioligand Binding Assay
This assay directly measures the binding of the inhibitor to the P2Y12 receptor, often by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the P2Y12 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human P2Y12 receptor (e.g., CHO-K1 cells)
-
Radioligand: [³³P]-2MeS-ADP or a fluorescent equivalent
-
Test compound: this compound
-
Non-specific binding control: A high concentration of a known P2Y12 antagonist (e.g., cangrelor)
-
Binding buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the P2Y12 receptor-expressing cell membranes, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound or buffer (for total binding) or the non-specific control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from unbound radioligand.
-
Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.
ADP-Induced Platelet Aggregation Assay
This functional assay measures the ability of an inhibitor to block platelet aggregation stimulated by ADP, the natural agonist of the P2Y12 receptor.
Objective: To determine the functional potency (IC50) of this compound in inhibiting platelet function.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from healthy human donors.
-
ADP solution
-
Test compound: this compound
-
Saline or appropriate vehicle control
-
Aggregometer
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time.
-
Place the PRP samples in the aggregometer cuvettes and initiate stirring.
-
Add a fixed concentration of ADP to induce platelet aggregation.
-
Monitor the change in light transmittance for several minutes as platelets aggregate.
-
The maximum aggregation for each concentration of this compound is recorded.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Washout Experiment
This is a critical experiment to differentiate between reversible and irreversible inhibition. The persistence of the inhibitory effect after removing the compound from the medium is indicative of irreversible binding.
Objective: To demonstrate the irreversible nature of P2Y12 inhibition by this compound.
Materials:
-
Washed human platelets
-
Test compounds: this compound (irreversible), ticagrelor (reversible control)
-
Tyrode's buffer
-
ADP solution
-
Aggregometer or flow cytometer for VASP phosphorylation analysis
Procedure:
-
Incubate washed platelets with a concentration of this compound or ticagrelor sufficient to cause maximal inhibition.
-
After the incubation period, centrifuge the platelets to form a pellet.
-
Remove the supernatant containing the drug.
-
Resuspend the platelet pellet in fresh, drug-free Tyrode's buffer.
-
Repeat the centrifugation and resuspension steps multiple times (typically 3-5 times) to ensure complete removal of the unbound drug.
-
After the final wash, resuspend the platelets in Tyrode's buffer.
-
Assess P2Y12 function by performing an ADP-induced platelet aggregation assay or by measuring VASP phosphorylation via flow cytometry.
-
Expected Outcome: Platelets treated with the irreversible inhibitor this compound will remain inhibited after the washout procedure. In contrast, platelets treated with the reversible inhibitor ticagrelor will regain their responsiveness to ADP after the drug is washed away.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the P2Y12 signaling pathway, the experimental workflow for validating irreversible binding, and the logical relationship of inhibitor binding.
Caption: P2Y12 receptor signaling pathway and points of inhibition.
Caption: Workflow for validating irreversible inhibitor binding.
Caption: Logical relationship of P2Y12 inhibitor binding types.
Conclusion
The experimental evidence strongly supports the classification of this compound as an irreversible inhibitor of the P2Y12 receptor. Its covalent binding mechanism, validated through a combination of binding and functional assays, including critical washout experiments, distinguishes it from reversible inhibitors like ticagrelor. This irreversible action provides a sustained antiplatelet effect, which is a key consideration in the therapeutic management of thrombotic diseases. The detailed protocols and comparative data presented in this guide offer a framework for the continued research and development of novel P2Y12 inhibitors.
References
- 1. Inhibitory effects of ticagrelor compared with clopidogrel on platelet function in patients with acute coronary syndromes: the PLATO (PLATelet inhibition and patient Outcomes) PLATELET substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of P2Y12 Inhibitors in Preclinical Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various P2Y12 inhibitors in preclinical thrombosis models, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the comparative efficacy and safety profiles of these critical antiplatelet agents.
Introduction to P2Y12 Inhibitors
P2Y12 receptor antagonists are a cornerstone in the management and prevention of arterial thrombosis, which can lead to severe cardiovascular events such as myocardial infarction and stroke.[1] These drugs function by inhibiting the P2Y12 receptor on platelets, thereby blocking the binding of adenosine diphosphate (ADP) and preventing the downstream signaling that leads to platelet activation and aggregation.[1] The currently available P2Y12 inhibitors include thienopyridines like clopidogrel and prasugrel, which are prodrugs that require metabolic activation and bind irreversibly to the receptor, and non-thienopyridines like ticagrelor and cangrelor, which are direct-acting and bind reversibly.[1]
P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation. The diagram below illustrates the key components of this pathway.
Comparative Efficacy and Safety in Preclinical Models
The following tables summarize quantitative data from preclinical studies comparing the antithrombotic efficacy and bleeding risk of different P2Y12 inhibitors.
Table 1: In Vivo Antithrombotic Efficacy of P2Y12 Inhibitors in a Rat Arteriovenous Shunt Model
| P2Y12 Inhibitor | Antithrombotic Effect (ED₅₀, mg/kg) |
| Prasugrel | 1.8 |
| Ticagrelor | 7.7 |
| Clopidogrel | Insufficient data for direct comparison |
| Cangrelor | Insufficient data for direct comparison |
ED₅₀: The dose required to produce a 50% reduction in thrombus weight. Data for Prasugrel and Ticagrelor from a comparative study in rats.[2]
Table 2: In Vivo Bleeding Risk Associated with P2Y12 Inhibitors in a Rat Model
| P2Y12 Inhibitor | Bleeding Time (ED₂₀₀, mg/kg) | Therapeutic Ratio (Bleeding ED₂₀₀ / Antithrombotic ED₅₀) |
| Prasugrel | 3.0 | 1.7 |
| Ticagrelor | 13 | 1.7 |
| Clopidogrel | Prolonged at effective antithrombotic doses | ~2.0 (ratio of dose for 3-fold increase in bleeding time to dose for 50% blood flow restoration) |
| Cangrelor | Insufficient data for direct comparison | Insufficient data for direct comparison |
ED₂₀₀: The dose required to produce a two-fold increase in bleeding time.[2] Therapeutic ratio calculated from the available data.[2] Clopidogrel's therapeutic ratio is based on a separate study with a different methodology.[3]
Table 3: In Vitro Platelet Aggregation Inhibition
| P2Y12 Inhibitor | Agonist | IC₅₀ (µM) |
| ATP (as a P2Y12 antagonist) | ADP (10 µM) | 18 ± 7 |
| Prasugrel Active Metabolite | ADP | Potent, but specific IC₅₀ varies by study |
| Ticagrelor | ADP | More potent than prasugrel's active metabolite in some assays |
| Clopidogrel Active Metabolite | ADP | Less potent than newer agents |
IC₅₀: The half-maximal inhibitory concentration. Data for ATP from a study on human platelets.[1] Qualitative comparisons for prasugrel and ticagrelor are based on findings from in vitro studies.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Ferric Chloride-Induced Arterial Thrombosis Model
This widely used model induces thrombosis through oxidative injury to the vascular endothelium.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia: Anesthesia is induced and maintained throughout the procedure.
-
Surgical Procedure:
-
The common carotid artery is surgically exposed and isolated from surrounding tissues.
-
A small piece of filter paper saturated with a ferric chloride (FeCl₃) solution (typically 5-10% in water) is applied to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).
-
The filter paper is then removed, and the artery is monitored for thrombus formation.
-
-
Thrombosis Assessment:
-
Time to Occlusion: The time from FeCl₃ application to the complete cessation of blood flow is measured using a Doppler flow probe placed distal to the injury site.
-
Thrombus Weight: The thrombotic vessel segment can be excised and the thrombus weighed.
-
-
Drug Administration: Test compounds are typically administered orally or intravenously at specified times before the induction of thrombosis.
Arteriovenous (AV) Shunt Thrombosis Model
This model assesses thrombus formation on a foreign surface under defined blood flow conditions.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetized rats are cannulated in the carotid artery and the contralateral jugular vein.
-
The cannulas are connected by a piece of tubing containing a silk thread or a small metallic coil, creating an extracorporeal shunt.
-
Blood is allowed to flow through the shunt for a specific duration (e.g., 15-30 minutes).
-
-
Thrombosis Assessment:
-
Thrombus Weight: After the designated time, the shunt is disconnected, and the silk thread or coil with the formed thrombus is removed and weighed.
-
-
Drug Administration: P2Y12 inhibitors are administered prior to the initiation of the shunt.
Photochemically Induced Thrombosis Model
This model induces thrombosis through endothelial damage caused by a photosensitive dye and light.
-
Animal Model: Rats.
-
Procedure:
-
A photosensitive dye, such as Rose Bengal, is injected intravenously.
-
A specific segment of an artery (e.g., femoral or carotid) is exposed and transilluminated with light of a specific wavelength (e.g., green light at 540 nm).
-
The photochemical reaction between the dye and the light generates reactive oxygen species, leading to endothelial damage and subsequent thrombus formation.
-
-
Thrombosis Assessment:
-
Time to Occlusion: Blood flow is monitored with a Doppler flow probe, and the time to complete occlusion is recorded.[4]
-
-
Drug Administration: Test compounds are administered before the injection of the photosensitive dye.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.
-
Sample Preparation:
-
Whole blood is collected from human donors or animal subjects into an anticoagulant (e.g., citrate).
-
Platelet-rich plasma (PRP) is prepared by centrifugation of the whole blood at a low speed.
-
-
Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce aggregation.
-
The change in light transmission is recorded over time, reflecting the extent of platelet aggregation.
-
-
Inhibitor Testing:
-
The P2Y12 inhibitor is pre-incubated with the PRP before the addition of the agonist.
-
The inhibitory effect is quantified by comparing the aggregation response in the presence and absence of the inhibitor, often expressed as an IC₅₀ value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of P2Y12 inhibitors.
Conclusion
The preclinical data presented in this guide highlight the distinct profiles of various P2Y12 inhibitors. Newer agents like prasugrel and ticagrelor generally exhibit more potent and consistent platelet inhibition compared to clopidogrel. Ticagrelor's reversible binding may offer a wider therapeutic window in some models.[3] The choice of an appropriate preclinical thrombosis model is crucial for accurately assessing the antithrombotic and bleeding risks of novel P2Y12 inhibitors. This comparative analysis, along with the detailed experimental protocols, serves as a valuable resource for researchers in the field of thrombosis and antiplatelet drug development.
References
- 1. Clopidogrel use for reducing the rate of thrombosis in a rat model of microarterial anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clopidogrel (Plavix) reduces the rate of thrombosis in the rat tuck model for microvenous anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between bleeding time and antithrombotic effect of platelet-suppressive agents in rat experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Thrombo-Inflammatory Effects of R-138727 in a Novel Murine Model of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive framework for validating the efficacy of R-138727, the active metabolite of the antiplatelet prodrug prasugrel, in a novel experimental model of ferric chloride (FeCl3)-induced arterial thrombosis combined with a lipopolysaccharide (LPS) inflammatory challenge. The objective is to assess the compound's impact not only on thrombus formation but also on the associated inflammatory response, a critical aspect of thrombo-inflammation. We present a detailed experimental protocol, comparative data with other P2Y12 inhibitors, and visualizations of the key pathways and workflows.
Introduction to this compound and the Rationale for a New Experimental Model
This compound is a potent and irreversible inhibitor of the P2Y12 receptor on platelets, which plays a pivotal role in adenosine diphosphate (ADP)-induced platelet aggregation.[1][2][3] It is the active metabolite of prasugrel, a thienopyridine antiplatelet agent used to reduce the risk of thrombotic cardiovascular events.[3][4] Unlike clopidogrel, another thienopyridine prodrug, prasugrel's conversion to its active metabolite is more efficient and less dependent on specific cytochrome P450 isoenzymes.[3][5][6]
Existing models have extensively characterized the anti-aggregatory effects of this compound.[7] However, the interplay between thrombosis and inflammation, termed thrombo-inflammation, is increasingly recognized as a key driver of various cardiovascular diseases. This guide proposes a novel experimental model to elucidate the effects of this compound in this context, comparing its performance against both an irreversible (clopidogrel's active metabolite) and reversible P2Y12 inhibitors (cangrelor and ticagrelor).
Comparative Analysis of P2Y12 Inhibitors
The selection of appropriate comparators is crucial for contextualizing the performance of this compound. This guide includes clopidogrel, a widely used thienopyridine, and cangrelor and ticagrelor, which represent reversible P2Y12 inhibitors.
| Feature | This compound (Prasugrel) | Clopidogrel | Cangrelor | Ticagrelor |
| Mechanism of Action | Irreversible P2Y12 receptor antagonist.[1][2][3] | Irreversible P2Y12 receptor antagonist (prodrug).[5][6][8] | Reversible, direct-acting P2Y12 receptor antagonist.[1][2][3][9][10] | Reversible, direct-acting P2Y12 receptor antagonist.[4][11][12] |
| Activation | Prodrug, requires hepatic metabolism.[3][4] | Prodrug, requires two-step hepatic metabolism.[5][6][13] | Active drug, administered intravenously.[2][3][10] | Active drug, orally administered.[4][11][12] |
| Onset of Action | Rapid.[4] | Slow.[6] | Almost immediate.[3] | Rapid.[12] |
| Offset of Action | Prolonged (lifespan of the platelet).[4] | Prolonged (lifespan of the platelet).[5] | Rapid (minutes).[2][3] | Rapid (hours).[12] |
| Inhibition Profile | More consistent and potent than clopidogrel.[14] | Variable response among individuals.[6] | Potent and consistent.[1][3] | Potent and consistent.[11][12] |
Experimental Protocols
This section details the methodology for the proposed novel experimental model.
New Experimental Model: FeCl3-Induced Carotid Artery Thrombosis in an Inflammatory Context
This model aims to evaluate the efficacy of this compound in preventing arterial thrombosis while also assessing its impact on key inflammatory markers.
1. Animal Model:
-
Male C57BL/6 mice, 8-12 weeks old.
2. Induction of Systemic Inflammation:
-
Administer lipopolysaccharide (LPS) from E. coli (0.5 mg/kg) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response.
-
Allow 4 hours for the inflammatory response to develop.
3. Drug Administration:
-
Administer this compound, the active metabolite of clopidogrel, ticagrelor, or vehicle control intravenously (i.v.) 15 minutes before the thrombosis induction.
-
Administer cangrelor as a bolus followed by a continuous infusion starting 5 minutes before the procedure.
4. FeCl3-Induced Carotid Artery Thrombosis:
-
Apply a filter paper (1x2 mm) saturated with 10% ferric chloride (FeCl3) solution to the adventitial surface of the artery for 3 minutes to induce endothelial injury and subsequent thrombus formation.[17][18][19]
-
Monitor blood flow using a Doppler flow probe until complete occlusion occurs or for a predefined observation period (e.g., 60 minutes).[19]
5. Outcome Measures:
-
Primary Endpoint: Time to vessel occlusion.
-
Secondary Endpoints:
-
Thrombus Weight: At the end of the observation period, excise the thrombosed arterial segment and measure the dry weight of the thrombus.
-
Platelet Aggregation: Collect blood samples for ex vivo analysis of ADP-induced platelet aggregation using light transmission aggregometry.
-
Inflammatory Markers: Measure plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) and markers of platelet-leukocyte interaction (e.g., P-selectin expression on platelets and leukocytes) using ELISA and flow cytometry.[20]
-
Data Presentation
The following tables summarize hypothetical data from the proposed experimental model, comparing this compound with other P2Y12 inhibitors.
Table 1: Effect of P2Y12 Inhibitors on Thrombosis and Platelet Aggregation
| Treatment Group | Time to Occlusion (min) | Thrombus Weight (mg) | ADP-Induced Platelet Aggregation (% of control) |
| Vehicle Control | 12.5 ± 2.1 | 0.45 ± 0.08 | 100 |
| This compound | 45.8 ± 5.3 | 0.12 ± 0.03 | 25.4 ± 4.1 |
| Clopidogrel (active metabolite) | 32.1 ± 4.9 | 0.21 ± 0.05 | 42.8 ± 5.5 |
| Cangrelor | >60 | 0.08 ± 0.02 | 15.2 ± 3.8 |
| Ticagrelor | 52.3 ± 6.1 | 0.10 ± 0.03 | 20.7 ± 4.5 |
| *p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Effect of P2Y12 Inhibitors on Inflammatory Markers
| Treatment Group | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) | Platelet P-selectin Expression (MFI) | Platelet-Leukocyte Aggregates (%) |
| Vehicle Control | 850 ± 98 | 1250 ± 150 | 4500 ± 520 | 35.2 ± 4.1 |
| This compound | 420 ± 55 | 680 ± 82 | 1800 ± 210 | 15.8 ± 2.3 |
| Clopidogrel (active metabolite) | 580 ± 67 | 890 ± 105 | 2500 ± 300 | 22.5 ± 3.1 |
| Cangrelor | 350 ± 48 | 550 ± 75 | 1500 ± 180 | 12.1 ± 1.9 |
| Ticagrelor | 390 ± 51 | 610 ± 79 | 1650 ± 195 | 14.3 ± 2.1 |
| *p < 0.05 compared to Vehicle Control. MFI = Mean Fluorescence Intensity. Data are presented as mean ± SEM. |
Mandatory Visualizations
Signaling Pathway of P2Y12 Receptor Inhibition
Caption: P2Y12 receptor signaling and points of inhibition.
Experimental Workflow
Caption: Workflow for the thrombo-inflammation model.
Comparative Efficacy of P2Y12 Inhibitors
Caption: Comparative efficacy of P2Y12 inhibitors.
References
- 1. Cangrelor: a review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cangrelor? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Ticagrelor: mechanism of action, pharmacokinetics and application_Chemicalbook [chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clopidogrel - Wikipedia [en.wikipedia.org]
- 7. The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 16. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Arterial Thrombosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. cordynamics.com [cordynamics.com]
- 20. Prasugrel inhibits platelet-leukocyte interaction and reduces inflammatory markers in a model of endotoxic shock in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
R-138727: A Comparative Analysis of its Cross-Reactivity with P2Y Receptors
For Researchers, Scientists, and Drug Development Professionals
R-138727, the active metabolite of the prodrug prasugrel, is a potent and irreversible antagonist of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[1][2][3] Its high efficacy in preventing thrombotic events is well-documented. However, a comprehensive understanding of its selectivity profile across the broader family of P2Y receptors is crucial for a complete pharmacological assessment. This guide provides a comparative overview of the available data on the cross-reactivity of this compound with other P2Y receptor subtypes.
Quantitative Analysis of Receptor Inhibition
While this compound is widely recognized for its selective action on the P2Y12 receptor, a comprehensive, publicly available dataset quantifying its activity across the full panel of P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y13, and P2Y14) is not readily found in the reviewed scientific literature. The existing research has predominantly focused on its potent and irreversible antagonism of the P2Y12 receptor.
The table below summarizes the available quantitative data for this compound's activity at the human P2Y12 receptor.
| Receptor | Compound | Assay Type | Parameter | Value | Reference |
| P2Y12 | This compound | Functional Assay (cAMP production in CHO cells) | IC50 | < 1 µM | [2] |
Note: The available literature strongly indicates high selectivity of this compound for the P2Y12 receptor, but quantitative inhibition constants (Ki or IC50 values) for other P2Y receptor subtypes are not specified in the reviewed sources.
P2Y Receptor Signaling Pathways
The P2Y receptor family is a group of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides. They are involved in a wide range of physiological processes. The family is broadly divided into two subfamilies based on their G protein coupling: the Gq/11-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) and the Gi/o-coupled receptors (P2Y12, P2Y13, and P2Y14). This compound exerts its effect by targeting the Gi-coupled P2Y12 receptor, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Experimental Protocols
The determination of the selectivity of a compound like this compound across the P2Y receptor family typically involves two main types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Protocol Outline:
-
Receptor Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) stably or transiently expressing the specific human P2Y receptor subtype.
-
Incubation: The cell membranes are incubated in a buffer solution containing a known concentration of a high-affinity radioligand for the target P2Y receptor and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value.
Functional Assay (cAMP Measurement)
For Gi-coupled P2Y receptors like P2Y12, P2Y13, and P2Y14, a common functional assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels. For Gq-coupled receptors, functional assays typically measure increases in intracellular calcium.
Protocol Outline:
-
Cell Culture: CHO cells stably expressing the Gi-coupled P2Y receptor of interest are cultured in appropriate media.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound).
-
Stimulation: The cells are then stimulated with an agonist for the specific P2Y receptor in the presence of forskolin (an adenylyl cyclase activator).
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: The ability of this compound to counteract the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and the IC50 value is determined.[2]
Conclusion
This compound is a highly potent and well-characterized irreversible antagonist of the P2Y12 receptor.[1][2] While its clinical efficacy is attributed to its selective action on this receptor, a comprehensive public dataset quantifying its cross-reactivity with other P2Y receptor subtypes is currently lacking. The experimental protocols outlined above represent the standard methods that would be employed to generate such a selectivity profile, which would be invaluable for a more complete understanding of the pharmacological properties of this important antiplatelet agent. Further research documenting the activity of this compound against a broader panel of P2Y receptors would be beneficial to the scientific and drug development communities.
References
- 1. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Comparative Pharmacodynamics of R-138727 and Other Antiplatelet Agents: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of R-138727, the active metabolite of prasugrel, with other key antiplatelet agents. The information is supported by experimental data to aid in research and development efforts in the field of thrombosis and hemostasis.
Introduction to this compound
This compound is the active thiol-containing metabolite of the thienopyridine prodrug, prasugrel.[1] It exerts its antiplatelet effect by irreversibly binding to the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface.[1][2] This covalent binding prevents ADP from inducing platelet activation and subsequent aggregation, a critical step in the formation of a thrombus. The inhibition of the P2Y12 receptor by this compound ultimately blocks the activation of the glycoprotein IIb/IIIa receptor complex, the final common pathway for platelet aggregation.[3]
Comparative In Vitro Potency
The following table summarizes the in vitro potency of this compound and the active metabolites of other antiplatelet agents in inhibiting ADP-induced platelet aggregation. It is important to note that while the active metabolites of prasugrel and clopidogrel exhibit similar in vitro activity, the in vivo antiplatelet effect of prasugrel is significantly more potent due to its more efficient metabolic activation.[4][5]
| Compound | Target | Assay | Species | IC50 (μM) | Reference |
| This compound | P2Y12 Receptor | ADP-induced Platelet Aggregation | Rat | 1.8 | [4] |
| Clopidogrel Active Metabolite (R-130964) | P2Y12 Receptor | ADP-induced Platelet Aggregation | Rat | 2.4 | [4] |
| Ticagrelor | P2Y12 Receptor | ADP-induced Washed-Platelet Aggregation | Human | 0.005 ± 0.004 | |
| AR-C124910XX (Active Metabolite of Ticagrelor) | P2Y12 Receptor | ADP-induced Platelet Aggregation | Rat | Not explicitly found, but noted to be more potent than this compound | |
| This compound | Clot Strength | Modified Thromboelastography | Human | 0.7 ± 0.1 | [1] |
Signaling Pathway of P2Y12 Receptor Inhibition
The diagram below illustrates the signaling pathway initiated by ADP binding to the P2Y12 receptor and the subsequent inhibitory action of this compound.
Caption: P2Y12 receptor signaling and inhibition by this compound.
Experimental Protocols
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
Workflow:
Caption: Workflow for Light Transmission Aggregometry.
Detailed Methodology:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate anticoagulant. The first 2-3 mL should be discarded to avoid activation from the venipuncture.
-
PRP Preparation: Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Place a cuvette with PPP in the aggregometer to set 100% light transmission.
-
Place a cuvette with PRP in the aggregometer to set 0% light transmission.
-
Add the test compound (e.g., this compound at various concentrations) or vehicle to the PRP and incubate for a specified time.
-
Add ADP (typically 5-20 µM) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines. IC50 values are determined by plotting the inhibition of aggregation against the concentration of the test compound.
Vasodilator-Stimolated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay measures the phosphorylation state of VASP, a key protein in the P2Y12 signaling pathway, to assess the level of receptor inhibition.
Logical Flow:
Caption: Logical flow of the VASP phosphorylation assay.
Detailed Methodology:
-
Sample Preparation: Use fresh whole blood collected in sodium citrate.
-
Incubation:
-
In one tube, incubate a blood sample with prostaglandin E1 (PGE1) and ADP.
-
In a control tube, incubate a blood sample with PGE1 alone.
-
To test an inhibitor, pre-incubate the blood with the compound (e.g., this compound) before adding PGE1 and ADP.
-
-
Fixation and Permeabilization: Fix the cells with a fixative solution and then permeabilize the platelet membrane to allow intracellular staining.
-
Staining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (Ser239). A second antibody can be used to identify platelets (e.g., anti-CD61).
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) based on the mean fluorescence intensity (MFI) of the VASP-P staining in the presence and absence of ADP. A higher PRI indicates lower P2Y12 inhibition.
Conclusion
This compound is a potent and irreversible inhibitor of the P2Y12 receptor. While its in vitro potency is comparable to that of clopidogrel's active metabolite, its parent prodrug, prasugrel, demonstrates superior in vivo antiplatelet effects due to more efficient metabolic activation.[4][5] This guide provides a foundational comparison and detailed experimental protocols to assist researchers in the evaluation of this compound and other antiplatelet agents. The provided methodologies for ADP-induced platelet aggregation and VASP phosphorylation assays are standard techniques for assessing the pharmacodynamics of P2Y12 inhibitors.
References
- 1. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of R-138727
This document provides crucial safety and logistical information for the proper disposal of R-138727, a key active metabolite of Prasugrel.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C18H20FNO3S[3][4] |
| Molecular Weight | 349.42 g/mol [3][4] |
| CAS Number | 204204-73-9[3][4] |
| Appearance | Solid powder[4] |
| Solubility | Soluble in DMSO[4] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, Dry, dark. Long term (months to years): -20 °C[4] |
Standard Laboratory Handling and Personal Protective Equipment (PPE)
When handling this compound, standard laboratory procedures should be followed to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate safety glasses with side shields or chemical goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A laboratory coat should be worn. Ensure that all skin is covered.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Categorize Waste: All materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, vials), must be treated as chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.[5]
3. Disposal Procedure:
-
Consult EHS: Your institution's EHS office is the primary resource for specific disposal regulations and procedures. They will provide guidance on the proper disposal route, which may include incineration or other specialized treatments.
-
Do Not Dispose Down the Drain: Do not flush this compound or its solutions into the sanitary sewer system.[6]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company, as coordinated by your EHS office.
Visualization of this compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound.
References
Essential Safety and Handling Guidance for R-138727
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
R-138727 should be handled as a hazardous compound. Based on the available data for Prasugrel, this compound is anticipated to be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also considered toxic to aquatic life with long-lasting effects.[1]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling powders outside of a ventilated enclosure or if aerosolization is possible. | Minimizes the risk of inhalation. |
| Body Protection | A lab coat or disposable gown. | Provides a barrier against contamination of personal clothing. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Aliquoting: If working with a solid form, conduct all weighing and aliquoting in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Remove and dispose of PPE in a designated waste container. Wash hands thoroughly with soap and water.
Storage Conditions
For long-term storage, this compound should be kept at -20°C for up to two years.[3] For short-term storage, it can be kept at 4°C for days to weeks.[4] The compound should be stored in a tightly sealed container and protected from light.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
-
Segregation: Segregate all this compound waste, including contaminated PPE, bench paper, and unused compound, into a clearly labeled, sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department. |
Visualizing the Workflow
To ensure clarity in the handling process, the following workflow diagram outlines the key steps from receiving the compound to its final disposal.
Caption: A workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
